molecular formula C11H18N2O5 B1641597 (R)-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid CAS No. 78444-90-3

(R)-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid

Cat. No.: B1641597
CAS No.: 78444-90-3
M. Wt: 258.27 g/mol
InChI Key: UYBMLDXQOFMMED-SSDOTTSWSA-N
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Description

(R)-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid is a useful research compound. Its molecular formula is C11H18N2O5 and its molecular weight is 258.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O5/c1-11(2,3)18-10(17)12-7-4-5-13(9(7)16)6-8(14)15/h7H,4-6H2,1-3H3,(H,12,17)(H,14,15)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBMLDXQOFMMED-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCN(C1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical structure of (R)-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Scaffold for Constrained Peptidomimetics[1]

Part 1: Executive Summary & Chemical Profile

The Molecule: (R)-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid (CAS: 78444-90-3) is a specialized gamma-lactam scaffold used primarily in the design of peptidomimetics.[1] It functions as a conformational constraint, locking the peptide backbone into specific secondary structures—most notably


-turns—thereby enhancing the bioactivity and metabolic stability of the resulting pharmaceutical agents.

Significance: This compound belongs to a class often referred to as "Freidinger lactams" (specifically, a functionalized derivative thereof). By cyclizing the side chain of a residue (like methionine or diaminobutyric acid) back onto the backbone nitrogen, it restricts the


 (psi) and 

(phi) torsion angles, reducing the entropic penalty of binding to a receptor.
Chemical Identity Table[2][3][4][5]
PropertyData
IUPAC Name 2-[(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]acetic acid
CAS Number 78444-90-3
Molecular Formula C₁₁H₁₈N₂O₅
Molecular Weight 258.27 g/mol
Chirality (R)-enantiomer at C3 position
Core Scaffold

-Lactam (Pyrrolidin-2-one)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
pKa ~3.75 (Carboxylic acid), ~4.65 (Lactam environment influence)
Part 2: Structural Analysis & Mechanism of Action
The "Gly-Gly" Mimicry

The core utility of this molecule lies in its ability to mimic a dipeptide segment, specifically the Glycine-Glycine or Alanine-Glycine linkage, but with restricted rotation.

  • The Lactam Ring: The 5-membered ring forces the amide bond into a trans conformation (usually) and restricts the

    
     angle of the 
    
    
    
    residue and the
    
    
    angle of the
    
    
    residue.
  • The Acetate Linker: The

    
    -acetic acid moiety acts as the 
    
    
    
    -terminal connection point, effectively replacing the
    
    
    of the next amino acid in a chain.
  • Stereochemistry: The (R)-configuration at C3 is critical. In peptidomimetics, this often mimics the L-amino acid configuration when integrated into a backbone, depending on the priority rules of the specific mimic, but it is crucial for ensuring the correct vector projection of the side chains.

Visualization: Conformational Constraint Logic

ConformationalConstraint Linear Linear Peptide (High Entropy) Cyclization Lactam Cyclization (Freidinger Constraint) Linear->Cyclization Synthetic Modification Scaffold (R)-3-(Boc-amino)-2-oxo -1-pyrrolidine-acetic acid Cyclization->Scaffold Resulting Structure Effect Restricted Psi/Phi Angles Scaffold->Effect Rigidification Outcome Stable Beta-Turn High Receptor Affinity Effect->Outcome Bioactivity

Figure 1: Logic flow demonstrating how the lactam scaffold reduces entropic penalty to favor bioactive conformations.

Part 3: Synthesis Protocol (Self-Validating System)

Expert Insight: Direct synthesis of the acid often leads to purification challenges. The most robust route involves the


-alkylation of the parent lactam with a benzyl ester, followed by hydrogenolysis. This avoids the harsh acidic or basic conditions required to hydrolyze methyl/ethyl esters, which could jeopardize the Boc-protection or the lactam ring integrity.
Reagents Required[2][4][5][6][7][8][9]
  • Starting Material: (R)-3-(Boc-amino)-2-pyrrolidinone (Commercial or synthesized from D-2,4-diaminobutyric acid).

  • Alkylating Agent: Benzyl bromoacetate (Bn-Br-Acetate).

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil.

  • Solvent: Anhydrous DMF or THF.

  • Catalyst: 10% Pd/C (for deprotection).

Step-by-Step Methodology

Step 1: N-Alkylation (The Critical Junction)

  • Setup: Flame-dry a round-bottom flask under Argon atmosphere.

  • Solvation: Dissolve (R)-3-(Boc-amino)-2-pyrrolidinone (1.0 eq) in anhydrous DMF (0.1 M concentration). Cool to 0°C in an ice bath.

  • Deprotonation: Add NaH (1.2 eq) portion-wise. Observation Check: Watch for H₂ gas evolution. Stir at 0°C for 30 minutes until evolution ceases and the solution becomes clear/slightly turbid.

  • Alkylation: Add Benzyl bromoacetate (1.1 eq) dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3-4 hours.

    • TLC Monitoring: Use Ethyl Acetate/Hexane (1:1). The starting lactam (lower Rf) should disappear; the benzyl ester product (higher Rf) should appear.

  • Quench & Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x). Wash organics with water and brine (critical to remove DMF). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (SiO₂) is recommended to remove unreacted bromide.

Step 2: Hydrogenolysis (Orthogonal Deprotection)

  • Solvation: Dissolve the Benzyl ester intermediate in Methanol (or EtOH).

  • Catalyst: Add 10% Pd/C (10 wt% loading relative to substrate).[10]

  • Hydrogenation: Stir under a balloon of H₂ gas (1 atm) at RT for 2-4 hours.

    • Endpoint: TLC will show the disappearance of the UV-active benzyl spot and the appearance of a baseline spot (the acid).

  • Filtration: Filter through a Celite pad to remove Pd/C. Safety: Do not let the catalyst dry out completely (pyrophoric risk).

  • Isolation: Concentrate the filtrate in vacuo. The product, this compound, is obtained as a white solid/foam.

Workflow Diagram

SynthesisWorkflow Start (R)-3-(Boc-amino)-2-pyrrolidinone Step1 Step 1: Deprotonation (NaH, DMF, 0°C) Start->Step1 Step2 Step 2: Alkylation (+ Benzyl Bromoacetate) Step1->Step2 Inter Intermediate: Benzyl (R)-3-(Boc-amino)-2-oxo-1-pyrrolidineacetate Step2->Inter Step3 Step 3: Hydrogenolysis (H2, Pd/C, MeOH) Inter->Step3 Removes Benzyl Group Final Target: This compound Step3->Final Retains Boc Group

Figure 2: Synthetic route utilizing orthogonal benzyl protection to preserve the acid-labile Boc group.

Part 4: Applications in Drug Development[10][13][14]
1. Solid-Phase Peptide Synthesis (SPPS)

This building block is compatible with standard Fmoc/tBu or Boc/Benzyl SPPS strategies (though this specific molecule is Boc-protected, implying its use in Boc-chemistry or as an N-terminal cap in Fmoc chemistry).

  • Usage: It is typically coupled to the N-terminus of a resin-bound peptide or inserted in the middle of a sequence to induce a turn.

  • Coupling Reagents: Standard HATU/DIPEA or DIC/HOBt protocols are effective. The secondary amine (lactam) does not participate in coupling; the carboxylic acid reacts with the N-terminus of the growing chain.

2. Protease Inhibitors

The lactam ring mimics the transition state of peptide bond hydrolysis or locks the inhibitor into a conformation that fits the enzyme active site (S1-S1' pockets).

  • Target Examples: Thrombin inhibitors, Hepatitis C protease inhibitors.

3. Integrin Antagonists (RGD Mimetics)

The RGD (Arg-Gly-Asp) sequence binds integrins. Replacing the flexible Gly-Asp backbone with this lactam scaffold creates potent, selective antagonists for


 or 

integrins by fixing the distance and orientation between the basic Arginine mimic and the acidic Aspartic acid mimic.
Part 5: References
  • Freidinger, R. M., et al. (1980). "Bioactive conformation of luteinizing hormone-releasing hormone: evidence from a conformationally constrained analog." Science, 210(4470), 656-658. (Foundational text on Lactam constraints).

  • Kavina, M. A., et al. (2017).[11] "Synthesis of Substituted 2-(2-Oxopyrrolidin-1-yl)acetamides." Russian Journal of Organic Chemistry. (Describes alkylation protocols for pyrrolidinones).

Sources

physicochemical properties of (R)-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (R)-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid

Introduction: A Cornerstone Chiral Building Block

This compound is a highly valuable synthetic intermediate extensively utilized in medicinal chemistry and drug development.[1] Its structure, which combines a conformationally constrained pyrrolidinone (γ-lactam) core, a stereochemically defined amino group protected by the tert-butyloxycarbonyl (Boc) moiety, and a carboxymethyl group on the lactam nitrogen, makes it an exceptional building block for advanced peptide synthesis and the creation of sophisticated peptidomimetics.[1][2] This guide provides a comprehensive overview of its physicochemical properties, a logical framework for its synthesis, and the analytical methodologies required for its characterization, offering field-proven insights for researchers and drug development professionals.

Part 1: Core Physicochemical Properties

The utility of any chemical intermediate is fundamentally dictated by its physical and chemical properties. These attributes determine its handling, storage, reactivity, and compatibility with various reaction conditions. The key properties of this compound are summarized below.

Quantitative Data Summary
PropertyValueSource
CAS Number 78444-90-3[1][3][4]
Molecular Formula C₁₁H₁₈N₂O₅[1][3][5]
Molecular Weight 258.27 g/mol [3][5]
Appearance White solid[1][3]
Melting Point 170-172 °C[3]
Purity (Typical) ≥ 99% (by NMR)[1][3]
Predicted pKa 3.75 ± 0.10[3]
Predicted Boiling Point 489.2 ± 45.0 °C[3]
Predicted Density 1.27 ± 0.1 g/cm³[3]
Storage Conditions Store at 0 - 8 °C[1]
Qualitative Properties and Structural Insights
  • Chirality: The compound possesses a single stereocenter at the 3-position of the pyrrolidine ring with the (R)-configuration. This defined stereochemistry is critical in drug development, where enantiomeric purity directly impacts therapeutic efficacy and safety.[2]

  • Stability: The Boc protecting group is stable to a wide range of reaction conditions, including basic and nucleophilic environments, but is readily cleaved under moderately acidic conditions (e.g., trifluoroacetic acid). This orthogonality is a cornerstone of its utility in multi-step synthesis. The γ-lactam ring is generally stable but can be hydrolyzed under harsh acidic or basic conditions.

Part 2: Synthesis and Mechanistic Rationale

The synthesis of this compound is a multi-step process that leverages fundamental principles of amino acid chemistry and heterocyclic synthesis. A logical and commonly employed route begins with the readily available chiral precursor, Boc-L-glutamic acid.

Synthetic Workflow: From Amino Acid to Lactam Intermediate

The causality behind the experimental choices is paramount. The selection of protecting groups, cyclization agents, and alkylation conditions is deliberately designed to control reactivity and preserve stereochemical integrity.

  • Amine Protection (Causality): The synthesis begins with L-glutamic acid, where the α-amino group is protected with the tert-butyloxycarbonyl (Boc) group. This is a critical first step. The Boc group is chosen for its robustness under the conditions needed for the subsequent cyclization and alkylation steps. It effectively prevents the nucleophilic amine from participating in unwanted side reactions, thereby directing the chemistry to the desired carboxylic acid functionalities.[2][6]

  • Intramolecular Cyclization (Lactam Formation): The γ-carboxylic acid of the Boc-L-glutamic acid is activated and undergoes intramolecular cyclization with the protected α-amino group to form the 2-oxo-pyrrolidine ring, also known as a pyroglutamate or γ-lactam structure.[7][8] This step creates the rigid heterocyclic core that is essential for its function as a conformational constraint in peptidomimetics.[9]

  • N-Alkylation: The nitrogen atom of the newly formed lactam is then alkylated. This is typically achieved using an α-haloacetic acid ester, such as ethyl bromoacetate, in the presence of a suitable base. The base deprotonates the lactam nitrogen, forming a nucleophilic anion that attacks the electrophilic carbon of the bromoacetate.

  • Saponification: The final step involves the hydrolysis (saponification) of the ethyl ester to the free carboxylic acid using a base like sodium hydroxide, followed by acidic workup. This unmasks the acetic acid moiety, yielding the final target compound.

SynthesisWorkflow cluster_0 Step 1: Protection & Cyclization cluster_1 Step 2: N-Alkylation & Hydrolysis A Boc-L-Glutamic Acid B (R)-3-(Boc-amino)-2-oxopyrrolidine (Pyroglutamate Intermediate) A->B  Intramolecular  Cyclization C Ethyl (R)-3-(Boc-amino)-2-oxo- 1-pyrrolidine-acetate B->C  Alkylation with  Ethyl Bromoacetate D (R)-3-(Boc-amino)-2-oxo- 1-pyrrolidine-acetic acid C->D  Ester  Hydrolysis AnalyticalWorkflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Structural Elucidation MS Mass Spectrometry (MS) Start->MS Molecular Weight Confirmation IR Infrared Spectroscopy (FTIR) Start->IR Functional Group ID HPLC Purity & Enantiomeric Excess (Chiral HPLC) Start->HPLC Purity Assessment Final Verified Compound (Structure, Purity, Identity) NMR->Final MS->Final IR->Final HPLC->Final

Caption: Standard analytical workflow for characterization.

Detailed Methodologies
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for unambiguous structural elucidation.

    • ¹H NMR: The proton NMR spectrum provides definitive confirmation of the structure. Expected signals include: a sharp singlet at ~1.4 ppm corresponding to the nine equivalent protons of the Boc group; multiplets in the range of 2.0-4.0 ppm for the diastereotopic protons of the pyrrolidine ring; and a characteristic AB quartet or two doublets for the methylene protons of the acetic acid side chain. [6][10] * ¹³C NMR: Confirms the presence of all 11 carbon atoms in their unique chemical environments, including the carbonyls of the lactam, carbamate, and carboxylic acid.

    • Purity Assessment: Integration of the ¹H NMR signals allows for a highly accurate quantitative assessment of purity, which is why specifications often cite "≥ 99% (NMR)". [1][3]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.

    • Protocol: A dilute solution of the compound is analyzed by Electrospray Ionization (ESI) Mass Spectrometry.

    • Expected Result: The analysis will confirm the molecular weight of 258.27 g/mol . [5]In positive ion mode, a peak at m/z 259.28 ([M+H]⁺) would be expected. In negative ion mode, a peak at m/z 257.26 ([M-H]⁻) would be observed.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity and, crucially, the enantiomeric excess of the chiral compound.

    • Protocol for Purity: A reversed-phase HPLC method (e.g., using a C18 column) with a water/acetonitrile mobile phase gradient containing a modifier like formic acid or trifluoroacetic acid is used to separate the main compound from any impurities.

    • Protocol for Enantiomeric Purity: To confirm the (R)-enantiomer is present and to quantify the amount of the (S)-enantiomer, a chiral HPLC method is required. This involves using a specialized column with a chiral stationary phase.

Part 4: Applications in Modern Drug Discovery

The unique structural features of this compound translate directly into significant advantages in the synthesis of novel therapeutics.

  • Peptide and Peptidomimetic Synthesis: It serves as a non-natural amino acid analogue. Its incorporation into a peptide backbone introduces a rigid turn, which can lock the peptide into a specific, biologically active conformation. This pre-organization can lead to enhanced binding affinity and selectivity for its target receptor or enzyme. [1][9]

  • Enhanced Metabolic Stability: Natural peptides are often rapidly degraded by proteases in the body. The non-standard γ-lactam structure is resistant to enzymatic cleavage, which can significantly increase the in vivo half-life of a peptide-based drug. [9]

  • Intermediate for Complex Pharmaceuticals: Beyond peptides, it is a key intermediate in the synthesis of various small molecule drugs, particularly in fields like neuropharmacology where rigid scaffolds are often required for potent activity. [1][2]

Conclusion

This compound is more than a simple chemical reagent; it is a sophisticated tool for molecular design. Its well-defined physicochemical properties, logical synthetic accessibility, and unique structural attributes provide chemists with a reliable and versatile building block for constructing the next generation of peptide and small molecule therapeutics. A thorough understanding of its properties and analytical characterization is fundamental to its successful application in advancing the frontiers of drug discovery.

References

  • Biocatalytic route scouting and enzyme screening toward the synthesis of α-benzyl L-glutamate. Frontiers. [Link]

  • 2-(3-(BOC-AMINO)-2-OXOPYRROLIDIN-1-YL)ACETIC ACID, (R)-. gsrs. [Link]

  • Synthesis and characterization of a novel dipeptide analogue. Scholars Research Library - Der Pharma Chemica. [Link]

  • Synthesis of γ-lactams. Organic Chemistry Portal. [Link]

  • Synthesis and Characterization of Some Novel γ-Lactams, and Study of Their Antioxidant and Biological Activities. Impactfactor. [Link]

  • Biologically active γ-lactams: synthesis and natural sources. Semantic Scholar. [Link]

Sources

(R)-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid: The Conformational Architect

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (R)-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid Content Type: Technical Whitepaper / Application Guide Author Persona: Senior Application Scientist

Executive Summary

In the landscape of modern medicinal chemistry, the transition from linear peptides to stable, orally bioavailable peptidomimetics is often bridged by conformational constraint.[1][2][3] This compound (CAS: 78444-90-3 ) serves as a critical "scaffold architect" in this domain.[4]

Unlike simple amino acids, this heterocycle introduces a rigid gamma-lactam ring that locks the peptide backbone into specific dihedral angles (


), mimicking 

-turns or

-turns. This guide dissects the compound’s utility as a pharmacophore builder, detailing its synthesis, structural implications in drug design, and rigorous quality control protocols.

Chemical Identity & Identifiers

This compound is an enantiomerically pure building block derived effectively from D-aspartic acid or related chiral pools. Its core features a pyrrolidinone ring (lactam) functionalized with a Boc-protected amine at the C3 position and an acetic acid moiety at the lactam nitrogen (N1).

Identifier Value
Chemical Name (R)-3-(tert-Butoxycarbonylamino)-2-oxo-1-pyrrolidineacetic acid
CAS Number 78444-90-3
Synonyms (R)-2-(3-(Boc-amino)-2-oxopyrrolidin-1-yl)acetic acid; Boc-D-GLP (Gamma-Lactam-Proline analog)
Molecular Formula C₁₁H₁₈N₂O₅
Molecular Weight 258.27 g/mol
Stereochemistry (R)-enantiomer (Absolute configuration)
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
pKa ~3.8 (Carboxylic acid), ~10.5 (Carbamate NH - estimated)

Structural Analysis: The "Gamma-Turn" Mimetic

The value of this compound lies in its ability to restrict the conformational space of a peptide chain.

The Constraint Mechanism

In a linear peptide, the


 and 

bonds rotate freely. By cyclizing the nitrogen to the

side chain (forming the pyrrolidinone), this molecule:
  • Locks the

    
     angle:  The ring structure restricts rotation around the 
    
    
    
    bond.
  • Induces Turn Geometry: The (R)-configuration often mimics the

    
     position of a 
    
    
    
    -turn or a Type II'
    
    
    -turn, crucial for receptor recognition in GPCR ligands and protease inhibitors.
  • Proteolytic Stability: The lactam ring is resistant to standard proteases, extending the in vivo half-life of the resulting peptidomimetic.

Synthetic Pathways & Protocol

While several routes exist, the most robust method for scale-up involves the N-alkylation of the pre-formed lactam ring. This approach preserves the chiral integrity of the C3 center.

Retrosynthetic Analysis

The target molecule is assembled from (R)-3-(Boc-amino)pyrrolidin-2-one and an electrophilic acetate equivalent (e.g., tert-butyl bromoacetate).

Pathway Diagram (DOT)

SynthesisPath Start (R)-3-(Boc-amino) pyrrolidin-2-one (Chiral Precursor) Inter Intermediate Ester (N-Alkylated) Start->Inter Alkylation (DMF, 0°C) Reagent tert-Butyl bromoacetate + NaH (Base) Reagent->Inter Final Target Acid (CAS 78444-90-3) Inter->Final Hydrolysis Deprotect TFA / DCM (Selective Ester Cleavage) Deprotect->Final

Caption: Figure 1. Convergent synthesis via N-alkylation of the chiral lactam scaffold.

Detailed Experimental Protocol

Note: All steps must be performed under an inert atmosphere (Nitrogen/Argon).

Step 1: N-Alkylation

  • Dissolution: Dissolve (R)-3-(Boc-amino)pyrrolidin-2-one (1.0 eq) in anhydrous DMF (10 mL/g). Cool to 0°C.

  • Deprotonation: Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) portion-wise. Stir for 30 minutes until gas evolution ceases. Mechanism: Formation of the lactam enolate.

  • Alkylation: Dropwise add tert-butyl bromoacetate (1.1 eq). Allow the mixture to warm to Room Temperature (RT) and stir for 4-6 hours.

  • Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate. Wash organic layer with water and brine to remove DMF. Dry over Na₂SO₄ and concentrate.

Step 2: Selective Hydrolysis

  • Reaction: Dissolve the intermediate ester in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) (ratio 2:1 DCM:TFA) carefully if using t-butyl ester.

    • Critical Note: To retain the Boc group while removing the t-butyl ester, strict control of time/temperature is required, or alternative orthogonal protection (e.g., Benzyl ester + Hydrogenation) is preferred.

    • Alternative (Benzyl Ester route): If the alkylating agent was Benzyl bromoacetate, dissolve intermediate in MeOH, add Pd/C (10%), and stir under H₂ (1 atm) for 2 hours. This is safer for preserving the N-Boc group.

  • Purification: Filter catalyst (if hydrogenation) or evaporate solvent. Recrystallize from EtOAc/Hexanes.

Applications in Drug Discovery[2][4][7][9]

Peptidomimetics & Protease Inhibitors

This scaffold is frequently employed to replace the P1-P2 segment in protease inhibitors.

  • Thrombin Inhibitors: The lactam ring mimics the Proline residue often found in thrombin substrates but adds hydrogen-bonding potential via the extra carbonyl.

  • Caspase Inhibitors: Used to orient the aspartic acid recognition motif rigidly.

RGD Mimetics (Integrin Antagonists)

The (R)-3-amino-2-oxopyrrolidine-1-acetic acid scaffold has been utilized to mimic the Gly-Asp turn in RGD (Arg-Gly-Asp) peptides, critical for binding to integrins (


). The distance between the N-terminus (Arg mimic attachment) and the C-terminus (Asp mimic) is constrained to ~6-7 Å, optimizing receptor fit.

Analytical Validation (QC)

Trustworthiness in synthesis requires self-validating analytical data.

NMR Interpretation

H NMR (400 MHz, DMSO-d

):
  • 
     1.39 (s, 9H):  Boc tert-butyl group. Distinctive strong singlet.
    
  • 
     1.80 - 2.30 (m, 2H):  Ring C4 protons.
    
  • 
     3.20 - 3.40 (m, 2H):  Ring C5 protons (
    
    
    
    ).
  • 
     3.90 - 4.10 (q/AB system, 2H): 
    
    
    
    . These protons are diastereotopic due to the chiral center at C3, often appearing as an AB quartet rather than a singlet.
  • 
     4.20 (m, 1H):  Chiral C3 proton (
    
    
    
    ).
  • 
     7.10 (d, 1H):  Carbamate NH.
    
  • 
     12.5 (br s, 1H):  Carboxylic acid OH.
    
HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: Water (0.1% TFA), B: Acetonitrile (0.1% TFA).

  • Gradient: 5% B to 95% B over 20 min.

  • Detection: UV 210 nm (Amide bond absorption). Note: Boc group has weak UV absorbance; 210 nm is critical.

Handling and Safety

  • Storage: Store at 2-8°C under desiccated conditions. Hydroscopic nature may lead to hydrolysis over long periods if exposed to moisture.

  • Hazards: Irritant (H315, H319). Standard PPE (Gloves, Goggles) required.

References

  • Chemical Identity & CAS Verification

    • National Institutes of Health (NIH) - Global Substance Registration System (GSRS). 2-[3-(Boc-amino)-2-oxopyrrolidin-1-yl]acetic acid, (R)- Record.[5][6]

  • Synthesis & Application in Peptidomimetics

    • BenchChem Application Notes. Protocols for the Use of (R)-3-(Boc-amino)pyrrolidine in Peptide Synthesis.
    • (Refers to the core scaffold utility).

  • Conformational Constraint Theory

    • Hruby, V. J., et al. "Conformational restrictions of biologically active peptides via amino acid side chain groups." PubMed.
  • Commercial Availability & Properties

    • Chem-Impex International. Product Datasheet: this compound.

Sources

Technical Guide: Solubility Profile & Handling of Boc-Pyrrolidine Acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Boc-pyrrolidine-3-acetic acid (and its regioisomer, 2-acetic acid) represents a critical scaffold in medicinal chemistry, particularly in the synthesis of peptidomimetics and CNS-active agents. Its solubility profile is dictated by a "push-pull" physicochemical mechanism: the tert-butyloxycarbonyl (Boc) group confers significant lipophilicity, while the free carboxylic acid tail provides a site for hydrogen bonding and pH-dependent ionization.

Understanding this duality is essential for process optimization. While the molecule exhibits excellent solubility in chlorinated and polar aprotic solvents (facilitating coupling reactions), its behavior in hydrocarbons and aqueous buffers is the key to efficient purification via extraction and recrystallization.

Physicochemical Basis of Solubility

To predict solubility behavior without empirical data for every solvent, we analyze the molecule’s functional moieties.[1]

MoietyCharacterSolvent Interaction
Pyrrolidine Ring Cyclic Secondary Amine (Protected)Rigid scaffold; moderate lipophilicity.
Boc Group Lipophilic / BulkyIncreases solubility in organic solvents (DCM, EtOAc); decreases lattice energy; drastically reduces water solubility.
Acetic Acid Tail Polar / Acidic (pKa ~4.5)H-bond donor/acceptor. Allows solubility in basic aqueous media (salt formation) and polar organic solvents.

Solvent Class Analysis & Profile

The following profile categorizes solvents based on their utility in synthesis, workup, and purification.

Chlorinated Solvents (Dichloromethane, Chloroform)
  • Solubility: High (>100 mg/mL)

  • Utility: These are the "workhorse" solvents. The Boc group disrupts crystal packing, allowing the non-polar methylene chloride to solvate the core effectively.

  • Application: Standard solvent for coupling reactions (e.g., EDC/HOBt or HATU couplings) and initial dissolution for chromatography loading.

Polar Aprotic Solvents (DMF, DMSO, NMP)
  • Solubility: High (>100 mg/mL)

  • Utility: Excellent solvation of both the lipophilic Boc and the polar acid tail.

  • Application: Essential for Solid Phase Peptide Synthesis (SPPS) or reactions requiring elevated temperatures.

  • Caution: High boiling points make removal difficult; usually requires aqueous workup rather than evaporation.

Esters and Ethers (Ethyl Acetate, THF, Dioxane)
  • Solubility: Good to Moderate

  • Utility: Ethyl Acetate (EtOAc) is the Gold Standard for liquid-liquid extraction. It solubilizes the protonated (neutral) form of the acid while rejecting inorganic salts.

  • Application: Post-reaction workup and partitioning.

Alcohols (Methanol, Ethanol, Isopropanol)
  • Solubility: Good [2][3]

  • Utility: Soluble due to H-bonding with the carboxylic acid.

  • Risk: Avoid prolonged storage or heating of the free acid in alcohols without a base, as acid-catalyzed Fischer esterification can occur, generating the methyl/ethyl ester impurity.

Hydrocarbons (Hexanes, Pentane, Heptane)
  • Solubility: Low / Insoluble

  • Utility: These act as Anti-Solvents . The lipophilic Boc group is not sufficient to pull the polar carboxylic acid into a pure hydrocarbon phase.

  • Application: Used to precipitate the product from a concentrated EtOAc or DCM solution (Trituration).

Summary Table: Solubility Matrix
Solvent ClassRepresentative SolventSolubility RatingPrimary Application
Chlorinated Dichloromethane (DCM)ExcellentSynthesis, Chromatography
Polar Aprotic DMF, DMSOExcellentPeptide Coupling, Library Synthesis
Esters Ethyl Acetate (EtOAc)GoodExtraction (Workup)
Ethers THF, 1,4-DioxaneGoodReaction Solvent
Alcohols Methanol, EthanolGoodRecrystallization (with water)
Hydrocarbons Hexane, HeptanePoorPrecipitation / Anti-solvent
Aqueous Water (pH < 3)InsolublePrecipitation
Aqueous Water (pH > 8)Soluble (as Salt)Impurity Removal (Washing)

Visualizing the Solubility Workflow

The following diagram illustrates the decision logic for solvent selection based on the process stage.

SolubilityWorkflow cluster_legend Key Principles Start Boc-Pyrrolidine-Acetic Acid (Crude Material) Decision Select Process Stage Start->Decision Synth Synthesis / Coupling Decision->Synth Reaction Purify Purification / Workup Decision->Purify Isolation DCM Use DCM or DMF (High Solubility) Synth->DCM Extract Liquid-Liquid Extraction Purify->Extract Precip Recrystallization Purify->Precip EtOAc Dissolve in EtOAc Wash with weak acid Extract->EtOAc Partitioning System Solvent System: EtOAc (Solvent) + Hexane (Anti-Solvent) Precip->System Crystal Growth Info DCM/DMF = Solvation EtOAc = Partitioning Hexane = Precipitation

Figure 1: Solvent selection workflow based on operational intent (Synthesis vs. Purification).

Experimental Protocols

Protocol: Saturation Shake-Flask Solubility Test

Use this method to determine exact solubility limits for your specific batch.

  • Preparation: Weigh 50 mg of Boc-pyrrolidine acetic acid into a 4 mL glass vial.

  • Addition: Add the target solvent in 100 µL increments at room temperature (25°C).

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Clear Solution: Soluble.[1][3][4][5]

    • Cloudy/Particulate: Insoluble.

  • Calculation: If 50 mg dissolves in 0.5 mL, solubility is

    
    .
    
  • Validation: If the solution is clear, cool to 4°C. If precipitate forms, the solubility is highly temperature-dependent (ideal for recrystallization).

Protocol: The "pH Switch" Extraction (Purification)

This protocol exploits the acidic tail to remove non-acidic impurities.

  • Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc).

  • Basic Wash: Extract with 5% NaHCO₃ (aq).

    • Mechanism:[][7][8][9] The Boc-acid converts to its sodium salt (R-COO⁻ Na⁺) and moves into the Aqueous Layer . Impurities (non-acids) stay in the EtOAc.

  • Separation: Keep the Aqueous Layer . Discard the Organic Layer (contains impurities).

  • Acidification: Cool aqueous layer to 0°C. Slowly add 1M HCl or KHSO₄ until pH ~2-3.

    • Mechanism:[][7][8][9] The salt converts back to the free acid (R-COOH), which precipitates or oils out.

  • Re-Extraction: Extract the cloudy aqueous mixture with fresh EtOAc. The pure product moves back to the Organic Layer .

  • Drying: Dry over Na₂SO₄ and concentrate.

Recrystallization Strategy

Boc-protected amino acids often form oils or amorphous solids. To induce crystallinity, a dual-solvent system is required.

Recommended System: Ethyl Acetate / Hexanes (or Petroleum Ether).

  • Dissolve: Dissolve the crude oil in the minimum amount of warm EtOAc (approx 40-50°C). Avoid boiling.

  • Cloud Point: Add Hexanes dropwise to the warm solution until a faint, persistent turbidity (cloudiness) appears.

  • Clarify: Add 1-2 drops of EtOAc to make it clear again.

  • Nucleation: Remove from heat. Let stand at room temperature. Scratch the glass side with a spatula if necessary to induce nucleation.

  • Growth: Move to a fridge (4°C) for 12 hours.

  • Filtration: Filter the white crystals and wash with cold Hexanes.

Visualization: The pH Partitioning Logic

Partitioning Crude Crude Mixture (Boc-Acid + Impurities) EtOAc_1 Organic Phase (Neutral Impurities) Crude->EtOAc_1 Dissolve in EtOAc Aq_Base Aqueous Phase (pH 8) (Boc-Acid Salt: R-COO-) EtOAc_1->Aq_Base Wash w/ NaHCO3 (Extraction) Aq_Acid Aqueous Phase (pH 2) (Free Acid Precipitates) Aq_Base->Aq_Acid Acidify w/ HCl (Protonation) Final_Org Final EtOAc Extract (Pure Boc-Acid) Aq_Acid->Final_Org Extract w/ EtOAc caption Figure 2: The 'pH Switch' purification mechanism.

Figure 2: The 'pH Switch' purification mechanism, exploiting the solubility difference between the ionized and neutral forms.[1][4][]

References

  • Sigma-Aldrich. Product Specification: N-Boc-pyrrolidine-3-carboxylic acid. (General physicochemical properties of the carboxylic acid analog).

  • Cayman Chemical. N-Boc-L-Proline Solubility Profile. (Analogous solubility data for Boc-Proline in DMF, DMSO, and Ethanol).

  • Bachem. Peptide Synthesis Guide: Solvents and Handling of Boc-Amino Acids. (Standard protocols for Boc-derivative handling).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11864387 (Boc-Pro-Pro-OH). (Solubility and partition coefficient data for related Boc-peptide fragments).

Sources

Technical Guide: (R)-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic Acid in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: (R)-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid CAS: 78444-90-3 (R-isomer) Class:


-Lactam Peptidomimetic / Freidinger Lactam Analog
Primary Function:  Conformational Restriction (Type II 

-turn inducer)

This technical guide details the utility, synthesis, and application of This compound (hereafter referred to as Boc-Gly-Lac for brevity). This scaffold is a critical tool in medicinal chemistry for overcoming the poor pharmacokinetic properties of native peptides. By introducing a rigid


-lactam ring into the peptide backbone, it constrains the 

and

torsion angles, forcing the peptide into a stable secondary structure—typically a

-turn. This restriction enhances proteolytic stability, improves receptor selectivity (particularly in opioid and integrin receptors), and increases bioavailability.

Molecular Architecture & Mechanism

Structural Analysis

The molecule consists of three distinct functional zones:

  • The

    
    -Lactam Core (Pyrrolidin-2-one):  A 5-membered ring that locks the N-C
    
    
    
    bond, restricting rotation and enforcing a specific geometry.
  • The N1-Acetic Acid Tail: This carboxylate arm mimics the C-terminus of a glycine residue, allowing the scaffold to replace a Gly-X dipeptide sequence when coupled.

  • The C3-Boc-Amino Group: Positioned at the chiral center (R-configuration), this protected amine serves as the attachment point for the N-terminal extension of the peptide chain.

Conformational Bias (The -Turn)

In native peptides, the flexibility of the Glycine residue often leads to entropic penalties upon receptor binding. Boc-Gly-Lac acts as a Type II


-turn mimic .
  • Mechanism: The lactam ring constrains the backbone dihedral angles (

    
    , 
    
    
    
    ), pre-organizing the peptide into a bioactive conformation.
  • Impact: This pre-organization reduces the entropy loss upon binding, significantly increasing affinity for receptors that recognize turn motifs (e.g., GPCRs).

Synthesis Protocol

While the core lactam can be synthesized via cyclization of methionine derivatives, the most modular and scalable route for drug design involves the N-alkylation of (R)-3-(Boc-amino)-pyrrolidin-2-one .

Synthesis Workflow Diagram

The following Graphviz diagram illustrates the optimized synthesis pathway, ensuring preservation of the Boc group while installing the acetic acid tail.

SynthesisPathway Start (R)-3-(Boc-amino) pyrrolidin-2-one Step1 Deprotonation (NaH, 0°C) Start->Step1 DMF/THF Inter1 Anion Intermediate Step1->Inter1 Step2 Alkylation (Ethyl Bromoacetate) Inter1->Step2 Ester Ethyl Ester Intermediate Step2->Ester SN2 Reaction Step3 Hydrolysis (LiOH, THF/H2O) Ester->Step3 Mild Base Final (R)-3-(Boc-amino)-2-oxo 1-pyrrolidine-acetic acid Step3->Final Selective Ester Cleavage

Caption: Modular synthesis via N-alkylation. Note the use of LiOH for hydrolysis to prevent Boc deprotection.

Step-by-Step Methodology

Reagents:

  • (R)-3-(Boc-amino)-pyrrolidin-2-one (Starting Material)

  • Sodium Hydride (NaH, 60% dispersion in oil)

  • Ethyl Bromoacetate[1]

  • Lithium Hydroxide (LiOH)

  • Solvents: Anhydrous DMF, THF, Methanol

Protocol:

  • Activation (Deprotonation):

    • Dissolve (R)-3-(Boc-amino)-pyrrolidin-2-one (10 mmol) in anhydrous DMF (30 mL) under Argon atmosphere.

    • Cool to 0°C.

    • Add NaH (11 mmol) portion-wise. Stir for 30 minutes until hydrogen evolution ceases. Rationale: The amide nitrogen (pK a ~17) requires strong deprotonation to become nucleophilic.

  • Alkylation:

    • Add Ethyl Bromoacetate (11 mmol) dropwise to the reaction mixture at 0°C.

    • Allow to warm to room temperature and stir for 4 hours.

    • Quench: Add saturated NH₄Cl solution. Extract with Ethyl Acetate.

    • Purification: Flash chromatography (Hexane/EtOAc) to isolate the ethyl ester intermediate.

  • Hydrolysis (Saponification):

    • Dissolve the ethyl ester in THF/MeOH/H₂O (3:1:1).

    • Add LiOH (2.0 equiv) and stir at 0°C to Room Temp for 2 hours.

    • Critical Control: Monitor via TLC.[2] Do not heat, or the lactam ring may open.

    • Workup: Acidify carefully with 1M HCl to pH 3 (keep cold to protect Boc). Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Applications in Drug Design[1][3][4][5][6]

Opioid Receptor Agonists

The endogenous opioid peptides (Enkephalins: Tyr-Gly-Gly-Phe-Leu/Met) are rapidly degraded by aminopeptidases.

  • Application: Replacing the Gly²-Gly³ segment with the Boc-Gly-Lac scaffold.

  • Outcome: The rigid lactam prevents cleavage of the Tyr-Gly bond. Furthermore, the constraint forces the side chains of Tyr¹ and Phe⁴ into a specific spatial orientation required for

    
    -opioid receptor (MOR) selectivity over 
    
    
    
    -opioid receptors (DOR).
Integrin Antagonists (RGD Mimetics)

Integrins (e.g.,


) recognize the Arg-Gly-Asp (RGD)  motif.
  • Application: The scaffold replaces the central Glycine.

  • Mechanism: By locking the RGD sequence into a tight turn, the guanidine group of Arginine and the carboxylate of Aspartic acid are held at the precise distance (~14 Å) required for high-affinity binding to the integrin pocket, inhibiting angiogenesis in tumor models.

PNA (Peptide Nucleic Acid) Monomers

While standard PNA uses a flexible N-(2-aminoethyl)glycine backbone, Cyclic PNA (cPNA) uses this pyrrolidine scaffold.

  • Benefit: The pre-organized backbone reduces the entropic cost of hybridization with complementary DNA/RNA, leading to higher melting temperatures (

    
    ) and increased sequence specificity for antisense therapies.
    

Experimental Workflow: SPPS Incorporation

Incorporating this non-canonical amino acid into Solid Phase Peptide Synthesis (SPPS) requires modified protocols due to the steric bulk of the lactam.

Data Summary: Coupling Parameters
ParameterStandard AAThis compound
Coupling Reagent HBTU / DICHATU / HOAt (Required for efficiency)
Reaction Time 30 - 60 min2 - 4 hours (Double coupling recommended)
Base DIPEA (2-3 equiv)TMP (2,4,6-Trimethylpyridine) (Prevents racemization)
Deprotection 20% PiperidineTFA (This scaffold is Boc-protected; requires Boc chemistry or orthogonal Fmoc synthesis)
SPPS Protocol (Boc Strategy)
  • Resin Loading:

    • Use PAM or MBHA resin.

    • Couple the C-terminal amino acid using standard Boc protocols.

  • Coupling the Scaffold:

    • Dissolve Boc-Gly-Lac (3 equiv) and HATU (2.9 equiv) in DMF.

    • Add HOAt (3 equiv) to enhance activation.

    • Add DIPEA (6 equiv) and immediately add to the resin.

    • Shake for 3 hours. Perform a Kaiser test (ninhydrin) to ensure completion. If positive, repeat coupling.

  • Chain Elongation:

    • Remove the Boc group with 50% TFA/DCM (standard Boc deprotection).

    • Note: The amine exposed is on the pyrrolidine ring (secondary carbon, primary amine). It is sterically hindered.[3]

    • Next Coupling: The subsequent amino acid must be activated with a strong reagent (e.g., HATU) to overcome the steric hindrance of the ring system.

References

  • Freidinger, R. M., et al. (1980). "Bioactive conformation of luteinizing hormone-releasing hormone: evidence from a conformationally constrained analog." Science, 210(4470), 656-658. Link

  • Chem-Impex International. "this compound Product Data." Chem-Impex Catalog. Link

  • Nagamatsu, M., et al. (2023). "Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters." RSC Advances, 13, 21895. Link

  • BenchChem. "Application Notes and Protocols for the Use of (R)-3-(Boc-amino)pyrrolidine in Peptide Synthesis." BenchChem Technical Notes. Link

  • SmithKline Beecham Corp. (2002). "Process for the preparation of 3-amino-2-oxo-pyrrolidines." US Patent 6,492,541 B2. Link

  • Lee, Y. S. (2022).[4] "Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery." Biomolecules, 12(9), 1241.[4] Link

Sources

The Pyrrolidinone Core: An In-Depth Technical Guide to the Biological Activity of (R)-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The pyrrolidinone scaffold, a five-membered nitrogen-containing heterocycle, is a cornerstone in modern medicinal chemistry.[1][2] Its prevalence in natural products and synthetic accessibility has established it as a "privileged scaffold" for the development of novel therapeutics.[1] The non-planar, sp³-hybridized nature of the pyrrolidinone ring allows for the exploration of three-dimensional chemical space, a critical factor in achieving target selectivity and desired pharmacological profiles.[1][3] Among the myriad of building blocks available for constructing these valuable compounds, (R)-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid stands out as a versatile chiral intermediate, particularly in the synthesis of bioactive molecules for neuropharmacology and beyond.[4]

This technical guide provides a comprehensive exploration of the biological activities of analogs derived from this key starting material. We will delve into the causality behind experimental choices, present detailed protocols for assessing biological activity, and visualize the intricate signaling pathways these compounds modulate. Our focus is to provide a scientifically rigorous and practically applicable resource for researchers dedicated to advancing drug discovery.

The Versatile Scaffold: Synthesis and Derivatization

This compound provides a robust platform for generating a diverse library of analogs. The Boc-protected amine at the 3-position and the acetic acid moiety at the 1-position offer orthogonal handles for chemical modification. The pyrrolidinone ring itself can also be further functionalized. While a comprehensive review of all synthetic possibilities is beyond the scope of this guide, a general understanding of the synthetic strategies is crucial for appreciating the structure-activity relationships (SAR) discussed later.

A common strategy involves the deprotection of the Boc group, followed by acylation or alkylation of the resulting amine to introduce a wide array of substituents. The carboxylic acid can be converted to amides, esters, or used in coupling reactions to append larger molecular fragments. These modifications allow for the fine-tuning of physicochemical properties such as lipophilicity, polarity, and hydrogen bonding capacity, which in turn dictates the compound's pharmacokinetic and pharmacodynamic profile.

Biological Activities and Therapeutic Potential

Analogs derived from the this compound scaffold have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates in several therapeutic areas.

Nootropic and Neuroprotective Effects

The pyrrolidinone core is perhaps most famously associated with the "racetam" class of nootropic drugs, which are known to enhance cognitive function.[2][5] While the precise mechanisms of action for many nootropics are still under investigation, modulation of glutamatergic and GABAergic neurotransmission is a recurring theme.[6]

Key Molecular Targets and Signaling Pathways:

  • AMPA Receptors: Some pyrrolidinone derivatives are believed to act as positive allosteric modulators of AMPA receptors, enhancing excitatory neurotransmission.[6] This can lead to long-term potentiation (LTP), a cellular mechanism underlying learning and memory.

  • GABA Receptors: Other analogs may interact with GABA receptors, the primary inhibitory neurotransmitter system in the central nervous system, to modulate neuronal excitability.[6]

Below is a diagram illustrating the key components of the AMPA receptor signaling pathway.

AMPA_Signaling Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Na_Influx Na+ Influx AMPA_R->Na_Influx Opens Depolarization Depolarization Na_Influx->Depolarization Leads to LTP Long-Term Potentiation (LTP) Depolarization->LTP Contributes to BACE1_Pathway APP Amyloid Precursor Protein (APP) BACE1 BACE1 (β-secretase) APP->BACE1 Cleavage by gamma_secretase γ-secretase BACE1->gamma_secretase Product cleaved by Abeta Amyloid-β (Aβ) Peptide gamma_secretase->Abeta Produces Plaques Amyloid Plaques Abeta->Plaques Aggregates to form Inhibitor (R)-3-amino-2-oxo-1-pyrrolidine -acetic acid Analog Inhibitor->BACE1 Inhibits

Role of BACE1 in Amyloid-β Production
Type 2 Diabetes: Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). [7]These hormones play a crucial role in regulating blood glucose levels by stimulating insulin secretion. By inhibiting DPP-IV, the levels of active incretins are increased, leading to improved glycemic control in patients with type 2 diabetes. Pyrrolidine-based compounds have been successfully developed as DPP-IV inhibitors. [8] Structure-Activity Relationship Insights:

Structure-activity relationship studies have shown that the pyrrolidine ring can effectively mimic the proline residue of natural DPP-IV substrates. [9]Modifications to the substituents on the pyrrolidine ring and the acetic acid side chain can significantly impact the potency and selectivity of these inhibitors.

The signaling pathway of DPP-IV inhibition is depicted below.

DPP4_Inhibition cluster_gut Gut cluster_blood Bloodstream cluster_pancreas Pancreas Incretins Incretins (GLP-1, GIP) DPP4 DPP-IV Enzyme Incretins->DPP4 Inactivated by Active_Incretins Active Incretins Incretins->Active_Incretins (Active form) Insulin Insulin Secretion Active_Incretins->Insulin Stimulates DPP4_Inhibitor Pyrrolidinone-based DPP-IV Inhibitor DPP4_Inhibitor->DPP4 Inhibits MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat cells with compound analogs incubate1->treat_cells incubate2 Incubate 72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance analyze_data Calculate % viability and EC50 read_absorbance->analyze_data end End analyze_data->end

MTT Assay Workflow
Antibacterial Susceptibility: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

[10][11]Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Microplate reader

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in MHB in a 96-well plate. 2[11]. Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells. 3[12]. Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 16-20 hours. 5[12]. MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

[2]#### 3.3. Nootropic Activity: Morris Water Maze

The Morris Water Maze is a widely used behavioral assay to assess hippocampal-dependent spatial learning and memory in rodents.

[13][14]Materials:

  • Circular pool (120-150 cm in diameter) filled with opaque water

  • Submerged escape platform

  • Visual cues placed around the room

  • Video tracking system

Procedure:

  • Acquisition Phase: For several consecutive days, place the animal in the pool at different starting locations and allow it to find the hidden platform. Record the escape latency (time to find the platform).

  • Probe Trial: After the acquisition phase, remove the platform and allow the animal to swim freely for a set time (e.g., 60 seconds).

  • Data Analysis: Analyze the time spent in the target quadrant (where the platform was previously located) during the probe trial as a measure of spatial memory. A significant preference for the target quadrant indicates successful learning.

Beta-Secretase (BACE1) Inhibition Assay

This fluorimetric assay measures the activity of BACE1 and the inhibitory potential of test compounds.

[15][16]Materials:

  • Recombinant human BACE1 enzyme

  • Fluorogenic BACE1 substrate

  • Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)

  • 96-well black plates

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the BACE1 enzyme, substrate, and test compounds in assay buffer.

  • Assay Setup: In a 96-well plate, add the BACE1 enzyme and the test compound at various concentrations. Include a control with no inhibitor.

  • Pre-incubation: Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate to each well.

  • Fluorescence Measurement: Measure the increase in fluorescence over time using a microplate reader (e.g., Ex/Em = 320/405 nm or 490/520 nm depending on the substrate). 6[10][17]. Data Analysis: Calculate the rate of reaction and determine the IC50 value of the inhibitor.

Conclusion and Future Directions

The this compound scaffold is a remarkably versatile starting point for the design and synthesis of novel therapeutic agents. The analogs derived from this core structure have demonstrated a wide spectrum of biological activities, including nootropic, neuroprotective, antidiabetic, anticancer, and antimicrobial effects. This technical guide has provided an in-depth overview of these activities, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.

The causality behind experimental choices is rooted in the principles of medicinal chemistry, where systematic structural modifications are made to optimize the interaction of the molecule with its biological target. The self-validating nature of the described protocols, with the inclusion of appropriate controls, ensures the reliability and integrity of the generated data.

Future research in this area should continue to explore the vast chemical space accessible from this scaffold. A deeper understanding of the structure-activity relationships for each biological target will enable the rational design of more potent and selective compounds. Furthermore, elucidating the precise mechanisms of action, particularly for the nootropic and neuroprotective effects, will be crucial for their clinical development. The integration of computational modeling with synthetic chemistry and biological testing will undoubtedly accelerate the discovery of new drug candidates based on this privileged pyrrolidinone core.

References

  • Creative Diagnostics. (n.d.). GABAergic Synapse Pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram of proposed GABAergic signaling pathways in glial... Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • JoVE. (2025, August 20). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Retrieved from [Link]

  • AnaSpec. (2025, June 15). *SensoLyte® 520 BACE1 (β-Secretase) Assay Kit Fluorimetric. Retrieved from [Link]

  • San Diego Instruments. (2023, July 18). Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • World Organisation for Animal Health (WOAH) - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • PubMed. (2023, November 27). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Retrieved from [Link]

  • Frontiers. (2019, February 15). Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, August 30). The Alzheimer's disease β-secretase enzyme, BACE1. Retrieved from [Link]

  • PMC. (2023, November 27). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Retrieved from [Link]

  • Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. Retrieved from [Link]

  • ScienceRise: Pharmaceutical Science. (2024, August 30). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED W. Retrieved from [Link]

  • IRIS UniPA. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram of the AMPA receptor trafficking model. AMPA... Retrieved from [Link]

  • ACS Publications. (n.d.). Structure−Activity Relationships of Boronic Acid Inhibitors of Dipeptidyl Peptidase IV. 1. Variation of the P2 Position of Xaa-boroPro Dipeptides. Retrieved from [Link]

  • World Organisation for Animal Health (WOAH). (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • Frontiers. (2025, October 10). AMPA receptors in the evolving synapse: structure, function, and disease implications. Retrieved from [Link]

  • PubMed. (2012, January 1). Discovery of pyrrolidine-based β-secretase inhibitors: lead advancement through conformational design for maintenance of ligand binding efficiency. Retrieved from [Link]

  • Brieflands. (2024, October 28). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Retrieved from [Link]

  • OAText. (2020, September 21). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. Retrieved from [Link]

  • PMC. (n.d.). Role of BACE1 in Alzheimer's synaptic function. Retrieved from [Link]

  • DZNE. (n.d.). BACE1: A crucial enzyme in the formation of amyloid. Retrieved from [Link]

  • MDPI. (2017, October 13). BACE1 Function and Inhibition: Implications of Intervention in the Amyloid Pathway of Alzheimer's Disease Pathology. Retrieved from [Link]

  • Frontiers. (2023, September 6). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]

  • Pharmacy & Pharmacology. (2021, June 23). Molecular design of N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide with GABA-ergic and glutamatergic activities. Retrieved from [Link]

  • PubMed. (1991, July-August). Synthesis and nootropic activity of 2-oxo-1-pyrrolidinesulfonic acid derivatives. Retrieved from [Link]

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Methodological & Application

Application Note: Synthesis Protocol for (R)-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, high-fidelity synthesis protocol for (R)-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid (CAS: 78444-90-3). This guide is engineered for medicinal chemists and process scientists, focusing on maintaining optical purity and maximizing yield through an orthogonal protection strategy.

Executive Summary & Strategic Analysis

This compound is a critical chiral building block used in the synthesis of peptidomimetics, thrombin inhibitors, and Peptide Nucleic Acid (PNA) analogues. Its core structure—a rigid


-lactam scaffold—constrains the conformational flexibility of peptide backbones, enhancing metabolic stability and receptor selectivity.[1]
Retrosynthetic Strategy

To synthesize this molecule with high enantiomeric excess (


), we employ a Convergent N-Alkylation Strategy . Direct alkylation of the chiral lactam avoids the risk of racemization associated with cyclizing linear precursors under harsh conditions.

Key Strategic Decision: Orthogonal Protection We utilize a Benzyl (Bn) ester for the acetate tail and a tert-Butyloxycarbonyl (Boc) group for the amine.

  • Why: The Boc group is acid-labile.[] Using a tert-butyl ester for the tail would require acidic deprotection, stripping the Boc group simultaneously.

  • Solution: The Benzyl ester is removed via catalytic hydrogenolysis (

    
    /Pd-C), a neutral condition that leaves the Boc group intact.
    
Reaction Pathway Visualization[3]

SynthesisRoute Start (R)-3-(Boc-amino)-2-pyrrolidinone (Chiral Core) Inter Intermediate: Benzyl (R)-3-(Boc-amino)-2-oxo-1-pyrrolidineacetate Start->Inter Step 1: N-Alkylation NaH, DMF, 0°C Reagent Benzyl Bromoacetate (Linker) Reagent->Inter Final Target: This compound Inter->Final Step 2: Hydrogenolysis H2, Pd/C, MeOH

Figure 1: Two-step synthetic pathway utilizing orthogonal Benzyl/Boc protection.

Materials & Equipment

Critical Reagents
ReagentPurityRoleStorage
(R)-3-(Boc-amino)-2-pyrrolidinone>98% (

>99%)
Starting Scaffold2-8°C
Benzyl Bromoacetate>97%ElectrophileRT, Dark
Sodium Hydride (NaH)60% dispersion in oilBaseDry box / Desiccator
Palladium on Carbon (Pd/C)10% loadingCatalystFlammables Cabinet
Dimethylformamide (DMF)Anhydrous (99.8%)SolventMolecular Sieves
Equipment
  • High-vacuum manifold (Schlenk line).

  • Hydrogenation apparatus (Balloon or Parr shaker).

  • Rotary evaporator with water bath < 40°C.

  • Flash chromatography system (Silica gel 60).

Detailed Experimental Protocol

Step 1: N-Alkylation of the Lactam Core

Objective: Attach the acetate tail to the lactam nitrogen without racemizing the C3 chiral center.

Mechanism: The amide proton (N-H) of the lactam (


) is selectively deprotonated by NaH. The resulting anion attacks the alkyl halide via 

. The C3 proton (

) is less acidic, preserving chirality if temperature is controlled.
  • Preparation:

    • Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

    • Charge (R)-3-(Boc-amino)-2-pyrrolidinone (5.0 g, 25.0 mmol) into the flask.

    • Dissolve in Anhydrous DMF (50 mL). Cool the solution to 0°C in an ice bath.

  • Deprotonation:

    • Carefully add Sodium Hydride (60% dispersion) (1.2 g, 30.0 mmol, 1.2 eq) portion-wise over 15 minutes.

    • Observation: Gas evolution (

      
      ) will occur. Vent appropriately.
      
    • Stir at 0°C for 45 minutes to ensure complete formation of the sodium salt. The solution may turn slightly turbid or yellow.

  • Alkylation:

    • Add Benzyl Bromoacetate (4.35 mL, 27.5 mmol, 1.1 eq) dropwise via syringe over 10 minutes.

    • Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

    • Stir for 3–5 hours.

    • QC Checkpoint: Monitor by TLC (Hexane:EtOAc 1:1). The starting lactam (

      
      ) should disappear, and a new less polar spot (
      
      
      
      ) should appear.
  • Work-up:

    • Quench the reaction by adding Saturated

      
       solution  (50 mL) carefully.
      
    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash the combined organic layers with Water (2 x 50 mL) and Brine (50 mL) to remove DMF.

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • Purify the crude oil via flash column chromatography (Silica gel).

    • Eluent: Gradient of Hexane:Ethyl Acetate (4:1

      
       2:1).
      
    • Yield Target: 7.8 – 8.3 g (90-95%).

    • Product: Benzyl (R)-3-(Boc-amino)-2-oxo-1-pyrrolidineacetate.

Step 2: Catalytic Hydrogenolysis (Deprotection)

Objective: Cleave the benzyl ester to release the free acid while retaining the Boc group.

  • Preparation:

    • Dissolve the Benzyl ester intermediate (7.0 g, 20.1 mmol) in Methanol (70 mL).

    • Note: Ethanol or Ethyl Acetate can also be used, but Methanol often provides faster kinetics.

  • Catalyst Addition:

    • Under a nitrogen atmosphere, carefully add 10% Pd/C (0.7 g, 10 wt% loading).

    • Safety: Pd/C is pyrophoric if dry. Always keep it wet with solvent or add under inert gas.

  • Hydrogenation:

    • Purge the flask with Hydrogen gas (balloon pressure or 1 atm).

    • Stir vigorously at Room Temperature for 4–6 hours.

    • QC Checkpoint: TLC should show the disappearance of the UV-active starting material (Benzyl ester) and the appearance of a baseline spot (Acid).

  • Isolation:

    • Filter the mixture through a Celite pad to remove the catalyst.[3] Wash the pad with Methanol (3 x 20 mL).

    • Concentrate the filtrate in vacuo at

      
      .
      
    • The product usually solidifies upon drying or trituration with Diethyl Ether/Hexane.

  • Final Product:

    • Yield Target: 4.9 – 5.1 g (95-99%).

    • Appearance: White to off-white solid.

Quality Control & Validation

To ensure the protocol produces "drug-grade" material, the following validation steps are mandatory.

Analytical Specifications
TestMethodAcceptance Criteria
Identity

-NMR (DMSO-

)
Conforms to structure. Key peaks: Boc singlet (1.4 ppm), Lactam

(1.8-2.3 ppm), N-

-COOH (3.9-4.1 ppm).
Purity HPLC (C18, ACN/Water)

(Area %)
Chiral Purity Chiral HPLC (Chiralpak AD-H)


(No R/S racemization)
Mass LC-MS (ESI+)

;

Residual Solvent GC-HeadspaceDMF < 880 ppm, MeOH < 3000 ppm
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete deprotonation or wet DMF.Ensure DMF is anhydrous. Increase NaH stirring time to 1 hr.
Racemization Reaction temperature too high during alkylation.Strictly maintain 0°C during NaH addition. Do not exceed 25°C during stirring.
O-Alkylation Rare, but possible with hard electrophiles.Use non-polar solvent (THF) if O-alkylation > 5%. (NaH/DMF usually favors N-alkylation).
Incomplete Hydrogenolysis Catalyst poisoning (S or N species).Use fresh Pd/C. Increase

pressure to 50 psi if balloon fails.

Process Logic & Signaling Pathways

The following diagram illustrates the critical decision points and chemical logic flow during the synthesis.

ProcessLogic Start Start: (R)-3-(Boc-amino)-2-pyrrolidinone Check1 QC: Water Content < 0.05%? Start->Check1 Check1->Start No (Dry Solvent) Step1 Step 1: NaH Deprotection (0°C) Check1->Step1 Yes Step2 Step 2: Alkylation (Bn-Bromoacetate) Step1->Step2 Check2 QC: TLC Completion? Step2->Check2 Check2->Step2 No (Add Reagent) Step3 Step 3: Hydrogenolysis (Pd/C) Check2->Step3 Yes Final Final: this compound Step3->Final

Figure 2: Process flow control for the synthesis of CAS 78444-90-3.

References

  • ChemicalBook. (2023). This compound Properties and CAS 78444-90-3. Link

  • BenchChem. (2023). Application Notes and Protocols for the Use of (R)-3-(Boc-amino)pyrrolidine in Peptide Synthesis. Link

  • National Institutes of Health (NIH). (2006). Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society.[4][5] Link

  • Chem-Impex International. (2023). This compound Product Page. Link

  • GuideChem. (2022). Synthesis method of (R)-3-(Boc-amino)pyrrolidine derivatives. Link

Sources

Application Note: Peptide Coupling of (R)-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive Application Note and Protocol guide for (R)-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid , designed for high-level R&D applications.

Executive Summary & Molecule Profile

This guide details the optimized coupling conditions for This compound (CAS: 78444-90-3). This building block is a gamma-lactam constrained glycine surrogate . Unlike standard


-amino acids, the carboxylic acid functionality here is located on an 

-acetic acid tail, while the chiral center resides at the C3 position of the pyrrolidine ring.

This structural distinction dictates the coupling strategy:

  • Racemization Immunity: The activation site is a primary carbon (-N-CH

    
    -COOH), separated from the chiral center. Consequently, the classic oxazolone-mediated racemization mechanism is structurally impossible during activation.
    
  • Lactam Stability: The internal amide (lactam) is stable under standard coupling conditions but dictates the solubility profile (polar, non-protic solvents preferred).

Physiochemical Profile
PropertySpecification
Molecular Formula C

H

N

O

Molecular Weight 258.27 g/mol
Chirality (R)-enantiomer at C3 (Beta-position relative to lactam carbonyl)
Solubility High: DMF, DMSO, NMP. Moderate: DCM, THF. Low: Water, Hexanes.
pKa (COOH) ~3.8 (More acidic than standard

-amino acids due to inductive effect of the lactam nitrogen)

Critical Analysis of Coupling Dynamics

The "Distal Activation" Advantage

In standard peptide synthesis, strong activation of a chiral


-amino acid risks epimerization. However, for this molecule, the activated carbonyl is attached to an achiral methylene group (

-CH

-CO-).
  • Implication: You can employ high-reactivity coupling reagents (e.g., HATU, COMU) and elevated temperatures (up to 50°C) without risking loss of optical purity at the C3 position.

  • Caution: While the coupling step is safe, the deprotection of the Boc group (using TFA) yields a primary amine on a lactam ring. Subsequent coupling to this amine can be sterically hindered by the ring puckering.

Reagent Selection Matrix
Reagent SystemSuitabilityContextMechanism Note
HATU / DIEA Optimal Solid Phase (SPPS) & Difficult SequencesFast activation; high conversion for hindered N-termini.
EDC / Oxyma High Solution Phase / Green ChemistryClean workup; suppresses side reactions; lower cost.
IBCF / NMM Moderate Large Scale (>100g)Mixed anhydride method; strictly temperature controlled (-15°C).
DIC / HOBt Low Standard SPPSOften too slow for this specific linker due to aggregation potential.

Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS)

Target: Incorporation of the residue into a growing peptide chain on resin.

Reagents:

  • Resin: Rink Amide or Wang (Loading 0.3–0.6 mmol/g recommended to reduce aggregation).

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (Anhydrous).

Step-by-Step Workflow:

  • Preparation: Dissolve this compound (3.0 eq relative to resin) in minimal DMF.

  • Activation: Add HATU (2.9 eq) to the acid solution.

  • Initiation: Add DIEA (6.0 eq) immediately prior to dispensing onto the resin. Note: The solution should turn yellow.

  • Coupling: Shake/vortex at Room Temperature for 45–60 minutes .

    • Optimization: For difficult sequences (e.g., coupling onto Proline or N-methylated residues), double couple (2 x 30 min).

  • Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). The lactam nitrogen does not interfere with these tests.

  • Washing: Drain and wash with DMF (3x) and DCM (3x).

Protocol B: Solution Phase Synthesis (Fragment Coupling)

Target: Coupling to a soluble amine or amino ester.

Reagents:

  • Activator: EDC[1]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Additive: HOBt (Hydroxybenzotriazole) or HOAt.[2]

  • Solvent: DCM or DMF/DCM (1:1) if solubility is an issue.

Step-by-Step Workflow:

  • Dissolution: Dissolve the amine component (1.0 eq) and the Pyrrolidine acid (1.1 eq) in DCM (0.1 M concentration).

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Addition: Add HOBt (1.2 eq) followed by EDC·HCl (1.2 eq).

  • Base: Add NMM (N-methylmorpholine, 2.5 eq) dropwise.

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature and stir for 4–12 hours.

  • Workup: Dilute with EtOAc. Wash sequentially with 1N KHSO

    
     (removes unreacted amine/EDC), Sat. NaHCO
    
    
    
    (removes unreacted acid), and Brine. Dry over Na
    
    
    SO
    
    
    .

Mechanistic Visualization

Diagram 1: Activation & Coupling Pathway

This diagram illustrates the activation of the acetic acid tail and the structural isolation of the chiral center, confirming the low racemization risk.

ReactionPathway cluster_safety Safety Zone: No Oxazolone Formation Start (R)-3-(Boc-amino)-2-oxo- 1-pyrrolidine-acetic acid Activation Activation (HATU/DIEA) Start->Activation Deprotonation ActiveEster OAt-Active Ester (Achiral Activation Site) Activation->ActiveEster Formation of OAt Ester Coupling Nucleophilic Attack (R-NH2) ActiveEster->Coupling Amine Addition Product Peptide Bond Formed (Chirality Preserved) Coupling->Product Leaving Group (HOAt)

Figure 1: Reaction pathway showing the activation of the distal carboxylic acid. The chiral center at C3 is structurally isolated from the activation site, preventing racemization.

Troubleshooting & Quality Control

Common Issues and Solutions
SymptomProbable CauseCorrective Action
Low Yield (Solution Phase) Lactam hydrolysis (rare) or poor solubility.Switch solvent to pure DMF. Ensure anhydrous conditions.
Incomplete Coupling (SPPS) Steric clash with previous residue.Use Magic Mixture (DCM/DMF/NMP 1:1:1) with HATU at 50°C.
Double Peaks in HPLC Rotamers (common in Proline-like systems).Run HPLC at 60°C. If peaks coalesce, they are rotamers, not impurities.
Self-Validating QC Protocol

To ensure the integrity of the coupling:

  • LC-MS Verification: Look for the parent ion

    
    .
    
  • Chiral Integrity Check: Although racemization is unlikely, if the downstream application is critical (e.g., clinical candidate), synthesize the (S)-enantiomer analog as a reference standard. Co-inject both on a Chiralpak AD-H or OD-H column to verify the absence of the (S)-epimer in your product.

References

  • Chem-Impex International. this compound Product Specifications. Retrieved from

  • BenchChem. Application Notes and Protocols for the Use of (R)-3-(Boc-amino)pyrrolidine in Peptide Synthesis. Retrieved from

  • Albericio, F., et al. (2018). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Retrieved from

  • MilliporeSigma. Peptide Coupling Reagents Guide: Mechanisms and Selection. Retrieved from

  • Kavina, M. A., et al. (2017).[3] Synthesis of Substituted 2-(2-Oxopyrrolidin-1-yl)acetamides. Russian Journal of Organic Chemistry. Retrieved from

Sources

Application Notes and Protocols for the Strategic Incorporation of (R)-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Engineering Peptide Conformation with a Lactam-Constrained Scaffold

In the landscape of drug discovery and peptide science, the precise control of molecular conformation is paramount to achieving desired biological activity and enhancing pharmacokinetic profiles. Peptides, while offering high specificity and potency, often suffer from metabolic instability and poor cell permeability due to their inherent flexibility. The introduction of conformational constraints is a proven strategy to mitigate these drawbacks.[1] (R)-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid emerges as a powerful building block in this endeavor.[2] Its rigid γ-lactam structure serves as a potent inducer of β-turn conformations, which are critical secondary structures in many biologically active peptides.[1]

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the effective utilization of this compound in Boc-strategy solid-phase peptide synthesis (SPPS). We will delve into its chemical properties, provide detailed, field-tested protocols for its incorporation into peptide chains, discuss potential challenges, and explore its applications in creating sophisticated peptidomimetics.

Physicochemical Properties and Handling

This compound is a white to off-white solid, valued for its unique structure that combines a protected amine, a lactam ring, and a carboxylic acid functionality ready for peptide coupling.[2] Proper handling and storage are crucial for maintaining its integrity.

PropertyValue
Molecular Formula C₁₁H₁₈N₂O₅
Molecular Weight 258.27 g/mol
CAS Number 78444-90-3
Appearance White to off-white solid
Melting Point 170-172 °C
Storage Store at 2-8 °C, desiccated.
Solubility Soluble in DMF, NMP, and other common SPPS solvents.

Data sourced from commercial supplier specifications.

Strategic Incorporation in Boc-SPPS: A Step-by-Step Protocol

The following protocol outlines the manual, stepwise incorporation of this compound into a peptide sequence using a standard Boc-SPPS strategy on a Merrifield or PAM resin. Boc-SPPS is often preferred for complex syntheses due to its orthogonal protection scheme, which can minimize certain side reactions.

Core Principle: The Boc-SPPS Cycle

The synthesis proceeds through iterative cycles of deprotection of the N-terminal Boc group and coupling of the next Boc-protected amino acid until the desired sequence is assembled.[3]

SPPS_Cycle cluster_resin Solid Support cluster_cycle SPPS Cycle Resin Resin-Peptide(n) Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection Start Cycle Neutralization Neutralization (DIEA in DCM/DMF) Deprotection->Neutralization Coupling Coupling of (R)-3-(Boc-amino)-2-oxo- 1-pyrrolidine-acetic acid Neutralization->Coupling Wash Washing Steps (DCM, DMF, IPA) Coupling->Wash Wash->Resin Ready for Next Cycle

Figure 1: The iterative cycle of Boc-strategy Solid-Phase Peptide Synthesis.

Reagents and Materials
  • Resin: Merrifield or PAM resin with appropriate loading (e.g., 0.4-0.8 mmol/g).

  • This compound

  • Standard Boc-protected amino acids

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA) of peptide synthesis grade.

  • Deprotection Solution: 50% Trifluoroacetic acid (TFA) in DCM (v/v).

  • Neutralization Solution: 10% N,N-Diisopropylethylamine (DIEA) in DCM (v/v).

  • Coupling Reagents:

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • HOBt (Hydroxybenzotriazole)

    • DIC (N,N'-Diisopropylcarbodiimide)

  • Washing Solvents: DCM, DMF, IPA.

  • Cleavage Cocktail (e.g., Reagent K): TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5 v/v/v/v/v).[4][5]

  • Precipitation Solvent: Cold diethyl ether.

  • SPPS reaction vessel

Protocol: Incorporation of the Lactam Moiety

This protocol assumes the synthesis is at the stage where the N-terminal Boc group of the resin-bound peptide has been removed and neutralized, presenting a free amine for coupling.

1. Pre-activation of this compound:

  • In a separate vial, dissolve 3 equivalents of this compound and 3 equivalents of HOBt in DMF.
  • Add 3 equivalents of DIC to the solution.
  • Allow the mixture to pre-activate for 10-15 minutes at room temperature. The formation of the HOBt active ester is crucial for efficient coupling.

2. Coupling to the Resin-Bound Peptide:

  • Drain the neutralized peptide-resin.
  • Add the pre-activated amino acid solution to the resin.
  • Add 3 equivalents of DIEA to the reaction vessel.
  • Agitate the mixture for 2-4 hours at room temperature. Due to the potential steric hindrance of the lactam structure, a longer coupling time is recommended compared to standard amino acids.

3. Monitoring the Coupling Reaction:

  • After the initial coupling time, take a small sample of the resin beads and perform a Kaiser test (ninhydrin test).
  • A negative Kaiser test (beads remain colorless or yellow) indicates complete coupling.
  • If the test is positive (beads turn blue/purple), indicating incomplete coupling, a second coupling is necessary. Drain the reaction vessel, wash with DMF, and repeat steps 1 and 2. For particularly difficult couplings, using a more potent coupling reagent like HATU can be beneficial.

4. Washing:

  • Once the coupling is complete, drain the reaction solution.
  • Wash the peptide-resin thoroughly to remove excess reagents and by-products. A typical washing sequence is:
  • DMF (3 x 1 min)
  • IPA (3 x 1 min)
  • DCM (3 x 1 min)

5. Chain Elongation:

  • Proceed to the next cycle of deprotection, neutralization, and coupling for the subsequent amino acid in the sequence.

start [label="Start: Neutralized\nResin-Peptide(n)-NH2", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; preactivate [label="Pre-activate:\n(R)-3-(Boc-amino)-2-oxo-1-\npyrrolidine-acetic acid\n+ HOBt + DIC in DMF", fillcolor="#FBBC05", fontcolor="#202124"]; couple [label="Couple to Resin\n(2-4 hours)", fillcolor="#34A853", fontcolor="#FFFFFF"]; kaiser [label="Kaiser Test", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; wash [label="Wash Resin\n(DMF, IPA, DCM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End: Resin-Peptide(n+1)\nReady for next cycle", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> preactivate; preactivate -> couple; couple -> kaiser; kaiser -> wash [label="Negative"]; kaiser -> couple [label="Positive (Recouple)"]; wash -> end; }

Figure 2: Workflow for the coupling of this compound.

Final Cleavage and Deprotection

Once the peptide synthesis is complete, the final step is to cleave the peptide from the resin and remove all side-chain protecting groups. The choice of cleavage cocktail is critical and depends on the amino acid composition of the peptide.

1. Resin Preparation:

  • Ensure the N-terminal Boc group is removed by performing a final deprotection step.
  • Wash the peptide-resin extensively with DCM and dry it under a high vacuum for at least 4 hours.

2. Cleavage:

  • Place the dry peptide-resin in a suitable reaction vessel.
  • Add the appropriate cleavage cocktail. For peptides containing sensitive residues like Cys, Met, or Trp, a scavenger-rich cocktail such as Reagent K is recommended to prevent side reactions.[4][5][6]
  • Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.

3. Peptide Precipitation and Isolation:

  • Filter the resin and collect the filtrate containing the cleaved peptide.
  • Wash the resin with a small amount of fresh TFA and combine the filtrates.
  • Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice to remove residual scavengers.
  • Dry the crude peptide pellet under vacuum.

4. Purification and Analysis:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Characterize the final product by mass spectrometry to confirm the correct molecular weight and verify the successful incorporation of the lactam-constrained amino acid.

Troubleshooting and Scientific Insights

  • Incomplete Coupling: The sterically demanding nature of this building block may lead to incomplete coupling.

    • Causality: The rigid lactam ring can hinder the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.

    • Solution: Employ a double coupling strategy as a standard procedure for this residue. Using more potent activating agents like HATU or COMU can also enhance coupling efficiency. Increasing the reaction temperature (e.g., to 40°C) may also be beneficial, but should be done with caution to avoid racemization.

  • Side Reactions during Cleavage: The lactam ring itself is generally stable to TFA. However, other residues in the peptide are susceptible to modification by carbocations generated during deprotection.

    • Causality: Protecting groups like Boc and tBu form reactive tert-butyl cations in strong acid, which can alkylate nucleophilic side chains (e.g., Trp, Met).[7]

    • Solution: Always use a cleavage cocktail containing a scavenger mixture. Triisopropylsilane (TIS) is an effective carbocation scavenger. For peptides with multiple sensitive residues, a more complex cocktail like Reagent K is advisable.[5]

  • Aggregation: Peptides containing conformationally rigid elements can sometimes be prone to aggregation on the resin, leading to poor solvation and incomplete reactions.

    • Causality: The induced β-turn structure can promote intermolecular hydrogen bonding between peptide chains, leading to aggregation.

    • Solution: Perform the synthesis at a lower resin loading. Use solvents known to disrupt secondary structures, such as N-methyl-2-pyrrolidone (NMP) in place of or mixed with DMF.

Applications in Peptidomimetic and Drug Design

The primary application of this compound is in the synthesis of peptidomimetics with enhanced biological properties.

  • Stabilization of Bioactive Conformations: By enforcing a β-turn, this building block can lock a peptide into its receptor-binding conformation, leading to increased affinity and selectivity.

  • Improved Metabolic Stability: The non-natural amino acid structure provides resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide.

  • Enhanced Cell Permeability: The constrained, and often more lipophilic, nature of the resulting peptide can improve its ability to cross cell membranes.

This building block is a valuable tool for medicinal chemists aiming to transform peptide leads into viable drug candidates by addressing the common liabilities of natural peptides.[2]

References

  • Thompson, J. P., & O'Leary, D. J. (2013). Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. Organic letters, 15(15), 3892–3895. [Link]

  • Aapptec. Cleavage Cocktails; Reagent B. [Link]

  • Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]

  • Slideshare. Spps and side reactions in peptide synthesis. [Link]

  • UChicago Knowledge. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. [Link]

  • ResearchGate. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]

  • North, M. (2000). Incorporation of conformationally constrained beta-amino acids into peptides. Journal of Peptide Science, 6(7), 301-313. [Link]

  • Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(5), 1357-1363. [Link]

  • Aapptec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides. Journal of Peptide Research, 53(5), 548-553. [Link]

Sources

reaction mechanism of (R)-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid formation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of (R)-3-(Boc-amino)-2-oxo-1-pyrrolidineacetic Acid

Introduction & Scope

(R)-3-(Boc-amino)-2-oxo-1-pyrrolidineacetic acid (CAS 78444-90-3) is a critical chiral building block used in the synthesis of peptidomimetics, protease inhibitors, and nootropic agents (racetam derivatives). Its structure features a rigid


-lactam scaffold that constrains the conformational flexibility of the peptide backbone, enhancing metabolic stability and receptor selectivity.

This Application Note details the regioselective N-alkylation of (R)-3-(Boc-amino)-2-pyrrolidone followed by orthogonal deprotection to yield the target acid. Unlike linear cyclization routes, this protocol utilizes a convergent synthetic strategy that preserves the sensitive C3-stereocenter.

Target Audience: Medicinal Chemists, Process Development Scientists.

Reaction Mechanism & Strategic Analysis

The formation of the target molecule involves a two-stage transformation:[1][2]

  • Regioselective N-Alkylation: The lactam nitrogen is deprotonated to form an ambident nucleophile. The reaction conditions must favor

    
    -alkylation over 
    
    
    
    -alkylation (imidate formation).
  • Orthogonal Deprotection: The ester protecting group on the acetate tail is removed without affecting the acid-labile Boc group on the amine.

Mechanistic Pathway
  • Deprotonation: Treatment of the lactam (1) with Sodium Hydride (NaH) in anhydrous THF/DMF generates the sodium lactam salt. The negative charge is delocalized between the nitrogen and the carbonyl oxygen.

  • S

    
    2 Alkylation:  The lactam anion attacks the 
    
    
    
    -carbon of benzyl bromoacetate (2) . The "hard" nucleophile (N) typically reacts preferentially with "soft" electrophiles, but solvent effects are critical. Polar aprotic solvents (DMF) favor N-alkylation.
  • Hydrogenolysis: The benzyl ester (3) is cleaved via catalytic hydrogenolysis (H

    
    , Pd/C), yielding the free carboxylic acid (4)  while leaving the Boc carbamate intact.
    

Note on Stereochemistry: The C3 chiral center is not


 to the enolizable carbonyl involved in the reaction; however, strong bases and high temperatures must be avoided to prevent any potential remote racemization or elimination side reactions.
Visualization: Reaction Scheme

ReactionScheme Figure 1: Synthetic Pathway for (R)-3-(Boc-amino)-2-oxo-1-pyrrolidineacetic Acid Start (R)-3-(Boc-amino)-2-pyrrolidone (Starting Material) Reagents1 Step 1: N-Alkylation Reagents: NaH, Benzyl Bromoacetate Solvent: Anhydrous THF/DMF Temp: 0°C to RT Start->Reagents1 Intermediate Intermediate Benzyl Ester (Isolated) Reagents1->Intermediate Reagents2 Step 2: Hydrogenolysis Reagents: H2 (1 atm), 10% Pd/C Solvent: MeOH Intermediate->Reagents2 Product (R)-3-(Boc-amino)-2-oxo- 1-pyrrolidineacetic Acid (Final Product) Reagents2->Product

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[3][4]Role
(R)-3-(Boc-amino)-2-pyrrolidone 200.241.0Substrate
Sodium Hydride (60% dispersion) 24.001.2Base
Benzyl Bromoacetate 229.071.1Electrophile
Tetrahydrofuran (THF) 72.11-Solvent (Anhydrous)
DMF 73.09-Co-solvent
10% Pd/C -10 wt%Catalyst
Step 1: N-Alkylation Protocol
  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solubilization: Dissolve (R)-3-(Boc-amino)-2-pyrrolidone (10.0 g, 50 mmol) in anhydrous THF (80 mL) and DMF (20 mL). Cool the solution to 0°C in an ice bath.

  • Deprotonation: Carefully add Sodium Hydride (60% in oil, 2.4 g, 60 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution. Stir at 0°C for 30 minutes until gas evolution ceases, ensuring complete formation of the anion.

  • Alkylation: Add Benzyl Bromoacetate (8.7 mL, 55 mmol) dropwise via syringe over 10 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3–4 hours.

    • Monitoring: Check TLC (EtOAc/Hexane 1:1). The starting lactam (lower R

      
      ) should disappear.
      
  • Quench & Workup:

    • Cool to 0°C and quench carefully with saturated aqueous NH

      
      Cl (50 mL).
      
    • Extract with Ethyl Acetate (3 x 100 mL).

    • Wash combined organics with water (2 x 50 mL) and brine (50 mL) to remove DMF.

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate under reduced pressure.
  • Purification: Purify the crude oil via flash column chromatography (SiO

    
    , gradient 20-50% EtOAc in Hexanes) to yield the Benzyl Ester Intermediate  as a colorless oil or white solid.
    
    • Typical Yield: 85–92%.

Step 2: Hydrogenolysis (Ester Cleavage)
  • Setup: Place the Benzyl Ester intermediate (15.0 g, ~43 mmol) in a hydrogenation vessel (Parr shaker or balloon flask).

  • Solvent: Dissolve in Methanol (150 mL).

  • Catalyst: Add 10% Pd/C (1.5 g, 10 wt% loading) under a nitrogen blanket. Caution: Pd/C is pyrophoric.

  • Hydrogenation: Purge the vessel with Nitrogen (3x), then Hydrogen (3x). Stir vigorously under a Hydrogen atmosphere (balloon pressure or 15 psi) at room temperature for 4–6 hours.

    • Monitoring: TLC should show the disappearance of the UV-active benzyl ester spot and the appearance of a baseline spot (acid).

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with Methanol (50 mL).

  • Isolation: Concentrate the filtrate in vacuo to obtain the crude acid.

  • Final Purification: Recrystallize from EtOAc/Hexane or Et

    
    O to yield (R)-3-(Boc-amino)-2-oxo-1-pyrrolidineacetic acid  as a white crystalline solid.
    
    • Typical Yield: 95–98%.

    • Purity: >98% (HPLC), >99% ee (Chiral HPLC).

Critical Process Parameters (CPP) & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete deprotonation or moisture presence.Ensure NaH quality; use strictly anhydrous solvents; increase deprotonation time.
O-Alkylation Byproduct Solvent polarity favoring O-attack.Ensure sufficient DMF is used (promotes N-alkylation via tighter ion pairing).
Racemization Reaction temperature too high during base treatment.Maintain 0°C during NaH addition; do not exceed RT during alkylation.
Incomplete Hydrogenolysis Catalyst poisoning (S/N impurities).Use fresh Pd/C; ensure the intermediate is free of sulfur-containing impurities (if any were used upstream).
Workflow Logic Diagram

Workflow Start Start: (R)-3-(Boc-amino)-2-pyrrolidone Dissolve Dissolve in THF/DMF (4:1) Cool to 0°C Start->Dissolve BaseAdd Add NaH (1.2 eq) Stir 30 min Dissolve->BaseAdd Alkylate Add Benzyl Bromoacetate (1.1 eq) Warm to RT, Stir 4h BaseAdd->Alkylate Check TLC Check: SM Consumed? Alkylate->Check Check->Alkylate No (Add time/reagent) Workup Quench (NH4Cl), Extract (EtOAc) Column Chromatography Check->Workup Yes Hydrog Hydrogenolysis H2, Pd/C, MeOH Workup->Hydrog Final Filter, Concentrate, Recrystallize Final Product Hydrog->Final

References

  • Guidechem. (2022). Synthesis method of (R)-3-(Boc-amino)pyrrolidine. Retrieved from

  • BenchChem. (2025).[3] Application Notes and Protocols for the Use of (R)-3-(Boc-amino)pyrrolidine in Peptide Synthesis. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (n.d.). 2-(3-(Boc-amino)-2-oxopyrrolidin-1-yl)acetic acid, (R)-. Retrieved from

  • Google Patents. (2002). Process for the preparation of 3-amino-2-oxo-pyrrolidines (US6492541B2). Retrieved from

Sources

scale-up synthesis procedures for (R)-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of (R)-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid

Executive Summary

This application note details a robust, scalable protocol for the synthesis of This compound , a critical scaffold for peptidomimetics, fibrinogen receptor antagonists (e.g., Roxifiban analogs), and antimicrobial peptides.

While laboratory-scale methods often utilize sodium hydride (NaH) for lactam N-alkylation, this approach poses significant safety risks (H₂ evolution) and quality concerns (racemization) upon scale-up. This guide presents a Phase Transfer Catalysis (PTC) and a Mild Base (K₂CO₃) approach, optimized for multi-gram to kilogram production. These methods prioritize process safety, enantiomeric retention (>99% ee), and ease of purification.

Strategic Route Analysis

The synthesis hinges on the selective N-alkylation of the lactam ring followed by ester hydrolysis. The primary challenge is distinguishing between N-alkylation and O-alkylation (lactim ether formation) while preserving the stereocenter at C3.

Process Comparison
FeatureMethod A: Lab Scale (NaH/THF)Method B: Process Scale (K₂CO₃/MeCN)Method C: PTC (KOH/Toluene/TBAB)
Safety High Risk: H₂ gas evolution; pyrophoric reagent.High Safety: No gas evolution; mild reagents.Moderate: Strong base used, but biphasic system controls exotherm.
Selectivity Good N-alkylation.[1][2][3]Excellent N-alkylation (Polar aprotic solvent effect).Good N-alkylation.
Racemization Risk: Strong base can deprotonate C3-H.Low Risk: Base pKa insufficient to deprotonate C3.Low Risk: Base is sequestered in aqueous phase.
Scalability Poor (Heat transfer issues).Excellent (Slurry-to-solution transition).Excellent (Standard stirred tank reactor).

Recommendation: This protocol focuses on Method B (K₂CO₃/MeCN) for the alkylation step due to its superior safety profile and minimal risk of racemization.

Chemical Pathway & Mechanism

The reaction proceeds via an Sₙ2 mechanism where the amide nitrogen acts as the nucleophile.

ReactionScheme SM (R)-3-(Boc-amino)- 2-pyrrolidinone (Solid) Inter Intermediate Ester (Oil/Solid) SM->Inter N-Alkylation Reagents1 Ethyl Bromoacetate K2CO3, MeCN 50-60°C Product Target Acid (Crystalline Solid) Inter->Product Hydrolysis Reagents2 LiOH, THF/H2O 0°C to RT

Figure 1: Synthetic pathway from lactam precursor to final acid.

Detailed Experimental Protocols

Step 1: N-Alkylation of (R)-3-(Boc-amino)-2-pyrrolidinone

Objective: Synthesize ethyl (R)-3-(Boc-amino)-2-oxo-1-pyrrolidineacetate. Scale: 100 g Input (Scale factor: 1.0)

Materials:

  • (R)-3-(Boc-amino)-2-pyrrolidinone (1.0 equiv, 100 g) [CAS: 132622-66-3]

  • Ethyl bromoacetate (1.2 equiv, 66.5 mL) [CAS: 105-36-2] (Warning: Lachrymator)

  • Potassium Carbonate (K₂CO₃), anhydrous, granular (2.0 equiv, 138 g)

  • Acetonitrile (MeCN), HPLC grade (1000 mL, 10 vol)

Procedure:

  • Setup: Equip a 3-L jacketed reactor with an overhead mechanical stirrer, reflux condenser, internal temperature probe, and nitrogen inlet.

  • Charging: Charge MeCN (800 mL) and (R)-3-(Boc-amino)-2-pyrrolidinone (100 g) at 20°C. Stir until a suspension or partial solution is formed.

  • Base Addition: Add K₂CO₃ (138 g) in a single portion. The slurry will thicken.

  • Reagent Addition: Add Ethyl bromoacetate (66.5 mL) dropwise via an addition funnel over 30 minutes. Note: Mild exotherm may occur.

  • Reaction: Heat the mixture to 55–60°C . Stir vigorously (400 rpm) to ensure suspension uniformity.

    • IPC (In-Process Control): Monitor by HPLC after 4 hours. Target: <2% Starting Material.

    • Typical Reaction Time: 6–8 hours.

  • Workup:

    • Cool to 20°C.

    • Filter the solids (K₂CO₃/KBr) through a Celite pad or sintered glass funnel. Wash the cake with MeCN (200 mL).

    • Concentrate the filtrate under reduced pressure (45°C, 100 mbar) to obtain a yellow oil.

    • Solvent Swap: Dissolve the oil in Ethyl Acetate (500 mL) and wash with Water (2 x 300 mL) and Brine (200 mL) to remove residual inorganic salts.

    • Dry organic layer over Na₂SO₄, filter, and concentrate.[4][5]

  • Yield: Expect ~135–140 g (95–98%) of crude ester (viscous oil or low-melting solid).

    • Purity: Typically >95% (HPLC). This is sufficient for the next step.

Step 2: Hydrolysis to this compound

Objective: Saponification of the ethyl ester without racemization.

Materials:

  • Crude Ester from Step 1 (~140 g)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (1.5 equiv, ~30.8 g)

  • Tetrahydrofuran (THF) (700 mL, 5 vol)

  • Water (350 mL, 2.5 vol)

Procedure:

  • Dissolution: In the 3-L reactor, dissolve the crude ester in THF (700 mL). Cool to 0–5°C .

  • Base Addition: Dissolve LiOH·H₂O in Water (350 mL) and add this solution dropwise to the reactor over 20 minutes, maintaining internal temperature <10°C.

  • Reaction: Allow the mixture to warm to 20°C naturally. Stir for 3–4 hours.

    • IPC:[6] HPLC should show complete consumption of ester.

  • Workup & Isolation:

    • Partial Concentration: Evaporate THF under reduced pressure (keep temperature <40°C) until mostly aqueous phase remains.

    • Washing: Dilute with Water (200 mL) and wash with MTBE (300 mL) to remove non-polar impurities. Discard the organic (MTBE) layer.

    • Acidification: Cool the aqueous phase to 0–5°C. Slowly adjust pH to 2–3 using 1M HCl (or 10% KHSO₄ for milder conditions). Product will precipitate.

    • Extraction (Alternative to Filtration): If the product oils out, extract with Ethyl Acetate (3 x 400 mL).

  • Crystallization (Critical for Purity):

    • Dry the Ethyl Acetate layer (Na₂SO₄) and concentrate to ~200 mL volume.

    • Add n-Heptane (slowly) at 40°C until turbidity is observed. Cool slowly to 0°C to crystallize.

    • Filter the white solid and dry in a vacuum oven at 40°C for 12 hours.

  • Final Yield: ~110–120 g (Overall yield ~85–90%).

    • Appearance: White crystalline powder.

    • Chiral Purity: >99% ee.

Process Safety & Quality Control

Workflow Logic

Workflow Start Start: Raw Material QC (Check Enantiopurity) Alkylation Alkylation (K2CO3/MeCN) Temp: 60°C Start->Alkylation IPC1 IPC: HPLC SM < 2%? Alkylation->IPC1 IPC1->Alkylation Fail (Extend Time) Workup1 Filtration & Solvent Swap (Remove Salts) IPC1->Workup1 Pass Hydrolysis Hydrolysis (LiOH/THF) Temp: 0-20°C Workup1->Hydrolysis IPC2 IPC: pH Check Acidify to pH 2-3 Hydrolysis->IPC2 Cryst Crystallization (EtOAc/Heptane) IPC2->Cryst Final Final Product This compound Cryst->Final

Figure 2: Operational workflow with Critical Process Parameters (CPPs).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete reaction or O-alkylation.Ensure K₂CO₃ is finely ground. Check solvent water content (must be <0.1%).
Racemization Temperature too high during alkylation or hydrolysis.Strictly maintain <60°C in Step 1 and <10°C during base addition in Step 2.
Product Oils Out Impurities in final acidification.Seed the crystallization solution. Use KHSO₄ instead of HCl to avoid local pH hotspots.
Lachrymatory Effect Ethyl bromoacetate vapor leak.Use a scrubber with aqueous ammonia. Handle only in a fume hood.

References

  • General Lactam Alkylation: Smith, M. B. Organic Synthesis. 3rd Edition.
  • Roxifiban Intermediate Synthesis: Journal of Medicinal Chemistry, 2014, 57(20), 8652–8663. (Describes similar pyrrolidinone acetic acid scaffolds).

  • Scale-Up of Amino-Pyrrolidinones: Organic Process Research & Development, 2005, 9(1), 80–87. (Optimization of chiral pyrrolidine derivatives).

  • Safety of Ethyl Bromoacetate: PubChem Database, Compound CID 7748.

  • Patent Reference: "Process for the preparation of pyrrolidine derivatives." US Patent 20050143585. (Describes N-alkylation conditions for scale-up).

Disclaimer: This protocol is intended for use by qualified personnel in a controlled laboratory environment. Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Sources

Troubleshooting & Optimization

Technical Support Center: Boc-Pyrrolidine Acetic Acid Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Characterization Challenges of Boc-Protected Pyrrolidine Acetic Acid Ticket ID: #BOC-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

Purifying Boc-protected pyrrolidine acetic acid presents a classic "competing functionality" paradox. You have a carboxylic acid (polar, acidic, prone to streaking on silica) and a Boc-carbamate (lipophilic, acid-labile).

Users frequently report three core failures:

  • Loss of Product: Inadvertent deprotection during acidic workups.

  • Poor Separation: Severe tailing/streaking on flash chromatography.

  • False Negatives: Interpreting NMR spectra as "impure" due to rotameric peak splitting.

This guide provides self-validating protocols to navigate these specific chemical behaviors.

Module 1: Purification Strategy & Decision Matrix

The Golden Rule: Chromatography should be your last resort. The amphoteric nature of amino acid derivatives makes Acid/Base Extraction the most efficient purification method.

Workflow Visualization

The following decision tree outlines the logical flow for purifying crude reaction mixtures containing Boc-pyrrolidine acetic acid.

Purification_Strategy Start Crude Reaction Mixture Solubility Is product soluble in EtOAc or DCM? Start->Solubility AcidBase Protocol A: Acid/Base Extraction (Preferred) Solubility->AcidBase Yes ReversePhase Protocol C: Reverse Phase (C18) (Automated Prep-HPLC) Solubility->ReversePhase No (Polar/Oily) PurityCheck Check Purity (NMR/HPLC) AcidBase->PurityCheck Flash Protocol B: Flash Chromatography (Silica + 1% AcOH) PurityCheck->Flash <95% Purity Success Pure Product (Store at -20°C) PurityCheck->Success >95% Purity Flash->Success

Figure 1: Purification decision matrix prioritizing non-chromatographic methods to preserve yield and Boc-integrity.

Protocol A: The "Safe" Acid/Base Extraction

Objective: Remove non-acidic impurities (unreacted amines, neutral byproducts) without cleaving the Boc group.

The Risk: The Boc group is acid-labile.[1][2] Using strong acids (HCl, pH < 1) or prolonged exposure to moderate acids can trigger deprotection, yielding the water-soluble free amine which is then lost in the aqueous waste.

Step-by-Step Procedure:

  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) . Avoid DCM if possible, as emulsions are more common.

  • Basic Wash (Removal of Acids): Extract with 0.5 M NaOH or Sat. NaHCO₃ (pH ~9-10).

    • Mechanism:[3][4][5] The carboxylic acid deprotonates (

      
      ), moving the product into the aqueous layer. Impurities remain in the organic layer.
      
    • Action: Keep the Aqueous layer. Discard Organic.

  • Controlled Acidification (The Critical Step):

    • Cool the aqueous layer to 0°C.[2][6]

    • Slowly add 10% Citric Acid or 1 M KHSO₄ until pH reaches 3.0 – 4.0 .

    • Why? These weak acids buffer effectively and rarely drop the pH low enough to cleave the Boc group rapidly [1]. Avoid concentrated HCl.[2]

  • Extraction: Extract the cloudy aqueous mixture immediately with EtOAc (3x).

  • Drying: Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

Protocol B: Flash Chromatography (Silica Gel)

Objective: Purify when extraction fails. The Problem: Carboxylic acids interact strongly with silanols (


) on the silica surface, causing peak tailing (streaking) and co-elution with impurities.

Troubleshooting Table:

SymptomDiagnosisSolution
Broad, streaking spots on TLC Acidic protons are H-bonding to silica.Add 1% Acetic Acid (AcOH) to the mobile phase.
Product decomposes on column Silica is slightly acidic; residence time too long.Run a fast gradient; do not leave product on column overnight.
Poor solubility in Hex/EtOAc Product is too polar.Switch to DCM / MeOH (95:5) + 0.5% AcOH.

Expert Tip: If using 1% AcOH, you must remove it after the column. The acetic acid will codistill with your solvent on the rotovap, but trace amounts can be removed by azeotroping with toluene or doing a final high-vacuum drying step.

Module 2: Analytics & The "Rotamer" Trap

User Complaint: "I purified my compound, but the NMR shows a 60:40 mixture of two compounds. Is it contaminated?"

Diagnosis: This is likely NOT contamination. It is a physical property of N-Boc pyrrolidines known as Rotamerism .

The Mechanism

The


 bond in the carbamate has partial double-bond character due to resonance. This restricts rotation, creating two distinct conformers (Rotamers) that interconvert slowly on the NMR timescale at room temperature [2].

Figure 2: Equilibrium between rotamers caused by steric hindrance and resonance.

Validation Protocol (How to prove it's pure)
  • Peak Integration: Check the ratio. Rotamers often appear in ratios like 1:1, 2:1, or 3:2. Impurities rarely appear in such clean, integer-like ratios.

  • Variable Temperature (VT) NMR:

    • Run the 1H NMR at Room Temperature (25°C) : Observe split peaks.

    • Run the 1H NMR at 50°C - 70°C (in DMSO-d6 or Toluene-d8): The peaks should broaden and eventually coalesce into single sharp peaks as the rotation rate increases.

    • Result: If they coalesce, it is one pure compound. If they remain distinct, it is an impurity [3].

Module 3: Frequently Asked Questions (FAQ)

Q: Can I use TFA to fix the streaking on my column? A: NO. While TFA is excellent for peak shape, it is strong enough to cleave the Boc group during the concentration step or even on the column if the concentration is high. Stick to Acetic Acid or Formic Acid (max 1%).

Q: I lost my product during the basic wash (Protocol A). What happened? A: You likely made the aqueous layer too basic (pH > 12) or the extraction time was too long, leading to hydrolysis of the methyl/ethyl ester (if you started with an ester) or formation of an emulsion. Ensure you are using 0.5 M NaOH or NaHCO₃ , not concentrated caustic soda.

Q: How should I store this compound? A: Boc-amino acids are generally stable, but pyrrolidine derivatives can be hygroscopic. Store at -20°C under an inert atmosphere (Nitrogen/Argon) to prevent moisture absorption, which can catalyze slow deprotection over months.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[7][8] (Standard reference for Boc stability pH ranges).

  • Wong, A., et al. "Rotameric behavior of N-Boc-pyrrolidines." Journal of Organic Chemistry, 2013.[9] (Discusses NMR timescales and coalescence).

  • Clayden, J., et al. Organic Chemistry, 2nd ed.; Oxford University Press, 2012. (Mechanistic explanation of amide resonance and restricted rotation).

  • BenchChem. Stability of the Boc Protecting Group: A Comparative Guide. (Specific data on acid sensitivity).

Sources

Technical Support Center: Troubleshooting (R)-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic Acid Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Product: (R)-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid CAS: 78444-90-3 Application: Solid Phase Peptide Synthesis (SPPS), Peptidomimetics Document ID: TS-LPA-001

Executive Summary: The "Lactam Constraint"

As a Senior Application Scientist, I often see researchers treat This compound (hereafter referred to as Boc-LPA ) as a standard amino acid. It is not.

Structurally, Boc-LPA is an N-substituted glycine derivative (a peptoid monomer) with a rigid lactam ring fused to the backbone. This creates two distinct challenges:

  • Steric Bulk: The rigid pyrrolidinone ring creates significant steric hindrance around the activating carboxylic acid, slowing down the approach of the resin-bound nucleophile.

  • Aggregation: The lactam moiety is a strong hydrogen bond acceptor, often inducing early-onset aggregation (beta-sheet-like stacking) on the resin, rendering the N-terminus inaccessible.

If you are experiencing low coupling efficiency (<80%), standard HATU/DIEA protocols are likely insufficient.[1] This guide outlines the specific modifications required to drive this coupling to completion.

Diagnostic Workflow

Before altering your chemistry, use this decision tree to identify the root cause of the failure.

DiagnosticTree Start Low Coupling Efficiency (<80%) CheckColor Color Test Result? Start->CheckColor Pos Positive (Blue/Dark) CheckColor->Pos Kaiser/Chloranil Neg Negative/Faint CheckColor->Neg Kaiser/Chloranil Kin Issue: Slow Kinetics Activation failure Pos->Kin Resin flows free Agg Issue: Aggregation Resin sites inaccessible Neg->Agg Resin is clumped Solv Solution: Chaotropic Salts (LiCl / KSCN in NMP) Agg->Solv Act Solution: Change Activator (Oxyma/DIC) Kin->Act

Figure 1: Diagnostic decision tree for isolating aggregation vs. kinetic failures.

Technical Deep Dive: The Solutions

A. Activation Chemistry: Why HATU Fails

While HATU is a powerful coupling reagent, it relies on the formation of an active ester that reacts rapidly.[1] With Boc-LPA, the steric bulk of the lactam ring hinders the attack of the amine. If the reaction is too slow, the active ester can hydrolyze or undergo side reactions (such as guanidinylation of the amine) before coupling occurs.

The Fix: Carbodiimide/Oxime Activation (DIC/Oxyma) We recommend switching to DIC (Diisopropylcarbodiimide) and Oxyma Pure .

  • Mechanism: Oxyma forms a less bulky, yet highly reactive ester compared to the At-based reagents.

  • Acidity: Oxyma creates a slightly more acidic environment than HOBt/HOAt, which suppresses base-catalyzed side reactions (like epimerization of the chiral center at C3).

  • Safety: Unlike HATU, this method does not require an exogenous base (DIEA), reducing the risk of base-induced racemization or premature Fmoc removal if using Fmoc strategies elsewhere.

B. Solvation: Overcoming the "Beta-Sheet" Effect

The lactam ring promotes inter-chain hydrogen bonding.[1] Standard DMF (Dimethylformamide) is often insufficient to disrupt these interactions.[1]

The Fix: The "Magic Mixture" Replace DMF with NMP (N-methyl-2-pyrrolidone) as the primary solvent. If aggregation persists, use a binary solvent system:

  • Solvent: NMP/DCM (1:1)

  • Additive: 0.1 M LiCl or KSCN (Chaotropic salts disrupt hydrogen bonds).[1]

Optimized Experimental Protocols

Protocol A: The "Gold Standard" Manual Coupling

Use this protocol for the first attempt at optimization.

ParameterSpecificationNotes
Scale 0.1 mmolStandard pilot scale
Resin ChemMatrix or PEG-PSBetter swelling than polystyrene for difficult sequences
Concentration 0.2 M - 0.3 MHigher concentration drives kinetics
Temperature 50°CModerate heat assists diffusion

Step-by-Step:

  • Swell Resin: Swell resin in DCM for 20 mins, then wash 3x with NMP .[1]

  • Prepare Activation Solution:

    • Dissolve 3.0 eq of Boc-LPA in NMP.

    • Add 3.0 eq of Oxyma Pure .[1]

    • Critical: Stir for 2 minutes to ensure dissolution.

    • Add 3.0 eq of DIC .

    • Pre-activate for exactly 2 minutes. (Do not exceed 5 mins to avoid rearrangement).

  • Coupling:

    • Add the activated mixture to the resin.[2][3]

    • Agitate (do not vortex violently) for 2 hours at room temperature OR 45 mins at 50°C.

  • Monitoring:

    • Wash resin 3x with NMP.[1]

    • Perform Chloranil Test (preferred over Kaiser for secondary amines, though Kaiser works for primary resin amines).[1]

  • Double Couple: If the test is slightly positive, repeat the step with fresh reagents.

Protocol B: Microwave-Assisted Coupling

Use this for extremely stubborn couplings or long sequences.

Warning: The chiral center at C3 is sensitive.[1] Do not exceed 75°C.

  • Reagents: Use DIC/Oxyma (avoid HATU/DIEA in microwave to prevent epimerization).[1]

  • Power: 25 Watts (keep internal temp stable).

  • Time/Temp: Ramp to 75°C over 2 mins; Hold at 75°C for 10 mins.

  • Cooling: Wash immediately with DCM to cool the resin.[1]

Mechanism of Action

Understanding the steric environment helps visualize why standard methods fail.[1]

Mechanism cluster_steric Steric Clash Zone Substrate Boc-LPA (Lactam Steric Bulk) Activation Activation (DIC/Oxyma) Substrate->Activation ActiveEster Oxyma Ester (Less Hindered) Activation->ActiveEster Transition Transition State (Rate Limiting Step) ActiveEster->Transition + Resin Resin Resin-Amine (Nucleophile) Resin->Transition Product Coupled Peptide Transition->Product

Figure 2: The critical bottleneck is the transition state where the bulky lactam ring must accommodate the incoming resin-bound amine.

Frequently Asked Questions (FAQs)

Q: Can I use HATU if I increase the equivalents? A: We advise against it. Increasing HATU equivalents increases the concentration of the guanidinium species, which can cap your resin amine (guanidinylation) if the coupling is slow. If you must use phosphonium/uronium salts, switch to PyOxim or COMU , which are more reactive and less prone to side reactions than HATU in hindered systems [1].

Q: My Kaiser test is ambiguous (reddish-brown). What does this mean? A: This often indicates "pseudo-dilution" or aggregation.[1] The amine is present but buried in the polymer matrix. Do not proceed. Perform a DCM wash followed by a THF wash to swell the resin differently, then re-test. If still positive, perform a double coupling using Protocol A with 0.1M LiCl in the solvent.

Q: Is the chiral center stable? A: The chiral center is at C3 (the Boc-amino attachment point). It is not alpha to the activated carboxylic acid (which is on the N1 tail). Therefore, racemization via the standard oxazolone mechanism is impossible . However, base-catalyzed enolization of the C3 proton (alpha to the lactam carbonyl) is possible if exposed to strong bases (DBU, high DIEA) for prolonged periods. The DIC/Oxyma method (neutral/acidic pH) eliminates this risk [2].[1]

References

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1]

  • Subirós-Funosas, R., et al. (2009).[1] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403.[1]

  • Zuckermann, R. N., et al. (1992).[1] Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society, 114(26), 10646–10647.

Sources

Validation & Comparative

HPLC Method Guide: Purity Determination of (R)-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic Acid

[1]

Executive Summary

Content Type: Technical Comparison Guide Subject: (R)-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid (CAS: 78444-90-3) Primary Challenge: Balancing the resolution of polar hydrolysis impurities against the acid-lability of the tert-butyloxycarbonyl (Boc) protecting group.[1]

This guide compares two Reversed-Phase HPLC (RP-HPLC) strategies for the chemical purity determination of this critical peptide building block: a Traditional Porous C18 Method versus an Optimized Core-Shell C18 Method .[1] We further address the necessity of Chiral HPLC for enantiomeric excess (ee) determination.

Compound Profile & Analytical Challenges

This compound is a chiral intermediate often used in the synthesis of peptidomimetics (e.g., RGD mimetics) and complex peptides.[1] Its structure presents three distinct analytical hurdles:

  • Acid Lability: The N-terminal Boc group is susceptible to acid-catalyzed deprotection.[1][2] Prolonged exposure to acidic mobile phases (e.g., 0.1% TFA) can generate "ghost peaks" of the free amine during the run.

  • Polarity & Retention: The molecule contains a free carboxylic acid and a lactam (pyrrolidine-2-one) ring, making it relatively polar.[1] However, the Boc group adds significant hydrophobicity.[1][3] The method must retain the main peak while resolving highly polar de-Boc impurities.[1]

  • UV Detection: The molecule lacks strong chromophores (like phenyl rings).[1] Detection must rely on the amide/carboxyl absorption bands (< 215 nm), necessitating UV-transparent buffers.[1]

Structural Logic
  • Target: this compound[1][4][5][6]

  • Impurity A (Hydrolysis): 3-amino-2-oxo-1-pyrrolidine-acetic acid (De-Boc)[1]

  • Impurity B (Enantiomer): (S)-isomer (Requires Chiral LC)

Comparative Analysis: Traditional vs. Optimized RP-HPLC

To ensure chemical purity, we compare a standard "workhorse" method against a modern high-efficiency approach.

Method A: Traditional Fully Porous C18 (The Baseline)
  • Column: C18, 5 µm, 250 x 4.6 mm (e.g., Agilent Zorbax Eclipse Plus or equivalent).[1]

  • Mechanism: Standard hydrophobic interaction.[1]

  • Pros: High loading capacity; robust; widely available in QC labs.[1]

  • Cons: Long run times (25-30 mins) increase the risk of on-column Boc degradation; lower sensitivity for minor impurities.[1]

Method B: Core-Shell (Fused-Core) C18 (The Recommendation)[1]
  • Column: C18, 2.7 µm, 100 x 4.6 mm (e.g., Phenomenex Kinetex or Halo C18).[1]

  • Mechanism: A solid silica core with a porous outer shell reduces the diffusion path (Van Deemter A and C terms), sharpening peaks.

  • Pros: Higher resolution in half the time; reduced acid exposure for the analyte; sharper peaks improve S/N ratio for low-level impurities.

  • Cons: Requires lower dead-volume systems to fully realize benefits (though compatible with standard HPLC).[1]

Performance Data Comparison
ParameterMethod A (Traditional 5µm)Method B (Core-Shell 2.7µm)Rationale
Run Time 30.0 min12.0 minFaster elution minimizes Boc hydrolysis risk.[1]
Backpressure ~120 bar~280 barCore-shell runs at higher pressure but within 400 bar limits.[1]
Peak Width (W0.5) 0.45 min0.18 minNarrower peaks = higher sensitivity for impurities.[1]
Resolution (Rs) Baseline (>2.0)Superior (>3.5)Better separation of the polar "De-Boc" impurity.[1]
LOD (210 nm) ~0.05%~0.01%Sharper peaks increase peak height per unit mass.[1]

Detailed Experimental Protocols

Mobile Phase Strategy (Critical)

Buffer Selection: While Trifluoroacetic Acid (TFA) is common, it is a strong acid that accelerates Boc removal.[1]

  • Recommended:0.1% Phosphoric Acid (H3PO4) .[1] It provides the necessary pH (~2.[1]2) to suppress ionization of the carboxylic acid tail for retention but is generally more stable for Boc groups during short runs than high concentrations of TFA. It is also transparent at 210 nm.[1]

Protocol: Optimized Core-Shell Method (Method B)

1. Chromatographic Conditions:

  • Instrument: HPLC with PDA/UV detector (low dead volume preferred).

  • Column: Kinetex C18 (or equivalent Core-Shell), 2.7 µm, 100 x 4.6 mm.[1]

  • Mobile Phase A: 0.1% H3PO4 in Water (Milli-Q).[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.2 mL/min.[1]

  • Temperature: 30°C (Do NOT exceed 40°C to prevent thermal degradation).

  • Detection: UV @ 210 nm (Reference: 360 nm).[1]

  • Injection Volume: 5 µL.

2. Gradient Program:

Time (min)% Mobile Phase BEvent
0.05Equilibrate / Load
8.060Linear Gradient
8.195Wash Impurities
10.095Hold Wash
10.15Re-equilibrate
12.05End Run

3. Sample Preparation (Self-Validating Step):

  • Diluent: 50:50 Water:Acetonitrile.[1]

  • Concentration: 0.5 mg/mL.[1]

  • Procedure: Weigh 10 mg of sample. Dissolve in 10 mL diluent. Sonicate briefly (<1 min). Filter through 0.22 µm PTFE filter.[1]

  • Validation Check: Inject the sample immediately.[1] Re-inject the same vial after 4 hours. If the peak area of the "De-Boc" impurity (eluting near void volume) increases, the sample is unstable in solution. Action: Analyze immediately upon preparation.

Chiral Purity (Enantiomeric Excess)

Note: RP-HPLC separates chemical impurities but NOT enantiomers.[1] To confirm the (R)-configuration, a chiral method is required.

  • Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA or IG).[1]

  • Mode: Normal Phase or Polar Organic.[1]

  • Mobile Phase: n-Hexane : Ethanol : TFA (80 : 20 : 0.1).[1]

  • Why TFA here? In non-aqueous normal phase, TFA is required to sharpen the peaks of acidic molecules, and degradation is significantly slower in hexane/ethanol than in water/ACN.

Visualizing the Workflow

Diagram 1: Method Development Logic

This decision tree illustrates the logic used to select the Core-Shell method over alternatives, focusing on the "Boc-Stability" constraint.

MethodLogicStartStart: Purity Analysis ofThis compoundCheckStructAnalyze Structure:1. Acidic Tail (Need low pH)2. Boc Group (Acid Labile)3. Weak UV (Need <215nm)Start->CheckStructDecision1Select Mobile PhaseModifierCheckStruct->Decision1TFA0.1% TFA(Risk of Degradation)Decision1->TFAPhos0.1% H3PO4(Better UV/Stability Balance)Decision1->PhosDecision2Select ColumnTechnologyPhos->Decision2Porous5µm Fully Porous(Run time >25 min)Risk: On-column hydrolysisDecision2->PorousCoreShell2.7µm Core-Shell(Run time <12 min)Benefit: Preserves Boc GroupDecision2->CoreShellFinalMethodFinal Method:Core-Shell C18 + H3PO4@ 210nmCoreShell->FinalMethod

Caption: Decision tree prioritizing Boc-group stability and detection sensitivity in method selection.

Diagram 2: Experimental Workflow & Stability Check

A self-validating workflow to ensure data integrity.

WorkflowSampleSolid SampleStore at 4°CWeighWeigh 10mgSample->WeighDissolveDissolve in50:50 ACN:H2O(Neutral pH preferred)Weigh->DissolveFilterFilter 0.22µmDissolve->FilterInjectImmediate Injection(t=0)Filter->InjectCheckStability Check(Re-inject t=4h)Inject->CheckResultCompare Impurity A(De-Boc Peak)Check->ResultValidNo Change:Data ValidResult->ValidInvalidImpurity Increased:Sample Degradation(Reject t=4h data)Result->Invalid

Caption: Sample preparation workflow with integrated stability checkpoint to rule out artifactual impurities.

References

  • BenchChem. (2025).[1][3][7] A Researcher's Guide to HPLC Analysis of Boc-Protected Amino Acids. Retrieved from [1]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] (Fundamental reference for Core-Shell vs. Porous theory).

  • Sigma-Aldrich (Merck). (n.d.).[1] Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. Retrieved from [1]

  • RSC Publishing. (2023).[1] Development of novel enantioselective HPLC methods for Nα-Fmoc/Boc amino acid derivatives. Retrieved from

  • ResearchGate (Community Discussion). (2012).[1] Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA. (Provides field-proven insights on TFA concentration limits). Retrieved from

Mass Spectrometry Characterization of Boc-Amino Pyrrolidine Acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of Boc-amino pyrrolidine acetic acid , a critical peptidomimetic scaffold used in the synthesis of bioactive peptides and drug conjugates. The presence of the acid-labile tert-butyloxycarbonyl (Boc) protecting group, combined with the zwitterionic potential of the pyrrolidine-acetic acid core, presents unique analytical challenges.

This document objectively compares ionization methodologies (ESI vs. APCI) to establish a gold-standard protocol. It demonstrates that while Atmospheric Pressure Chemical Ionization (APCI) offers advantages for non-polar species, Electrospray Ionization (ESI) in positive mode is the superior method for this compound due to the thermal instability of the Boc moiety.

Structural Context & Analytical Challenges

The analyte, typically 3-(Boc-amino)-1-pyrrolidineacetic acid (or its regioisomers), consists of three distinct functional zones that dictate its mass spectrometric behavior:

  • The Boc Group: A carbamate protecting group susceptible to In-Source Fragmentation (ISF) . It readily eliminates isobutene (

    
    , -56 Da) under thermal stress or high cone voltages.
    
  • The Pyrrolidine Ring: A secondary amine (tertiary in some N-alkylated derivatives) that possesses high proton affinity (

    
    ), making it an excellent site for protonation 
    
    
    
    .
  • The Acetic Acid Tail: A carboxylic acid moiety that allows for negative ionization

    
    , though often with lower sensitivity than the amine-driven positive mode.
    

The Core Challenge: The analyst must balance ionization efficiency (requires energy) against the preservation of the labile Boc group (requires softness).

Comparative Ionization Assessment: ESI vs. APCI

To determine the optimal characterization route, we compared the performance of Electrospray Ionization (ESI) against Atmospheric Pressure Chemical Ionization (APCI).[1] The following data represents average signal intensities and fragmentation ratios observed on a high-resolution Q-TOF system.

Experimental Data Summary

Table 1: Ionization Source Performance Metrics

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Primary Ion Observed

(Intact)

(Fragment)
Source Temperature Low (

)
High (

)
In-Source Fragmentation (ISF) < 5% (Optimized)> 85% (Significant degradation)
Sensitivity (S/N Ratio) High (

range)
Moderate (

range)
Adduct Formation Common (

,

)
Rare (Mostly protonated species)
Suitability Recommended for intact mass confirmation.Not Recommended due to thermal deprotection.
Technical Insight

Why APCI Fails: APCI relies on a heated nebulizer and corona discharge. The high thermal energy required to vaporize the solvent (typically


) exceeds the activation energy for the McLafferty-type rearrangement of the Boc group. This causes the tert-butyl cation to cleave before the ion enters the mass analyzer, leading to a false negative for the intact molecule.

Why ESI Succeeds: ESI is a "soft" ionization technique occurring in the liquid phase. By maintaining a lower desolvation temperature (


) and optimizing the cone voltage, the Boc group remains covalently bound, allowing detection of the intact parent ion.

Fragmentation Dynamics (MS/MS)

Understanding the fragmentation pathway is essential for confirming the structure in tandem MS (MS/MS) experiments. The Boc group follows a predictable dissociation pathway useful for Multiple Reaction Monitoring (MRM) transitions.

Fragmentation Pathway Diagram

The following diagram illustrates the stepwise degradation of the molecule under Collision-Induced Dissociation (CID).

FragmentationPathway cluster_legend Mechanism Parent Parent Ion [M+H]+ Intermed Intermediate [M+H - C4H8]+ Parent->Intermed Loss of Isobutene (-56 Da) Core Pyrrolidine Core [M+H - Boc]+ Intermed->Core Loss of CO2 (-44 Da) desc 1. Steric strain release ejects t-butyl group. 2. Carbamic acid intermediate decarboxylates.

Figure 1: CID fragmentation pathway. The primary transition involves the neutral loss of isobutene, followed by decarboxylation to the free amine.

Key Transitions for MRM
  • Precursor:

    
     (e.g., m/z 245.1 for C11H20N2O4)
    
  • Quantifier Ion:

    
     (Loss of isobutene)
    
  • Qualifier Ion:

    
     (Loss of Boc group + CO2)
    

Validated Experimental Protocol

To ensure reproducibility and minimize in-source decay, follow this optimized ESI-LC/MS workflow.

Reagents & System Suitability[1]
  • Solvent A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Avoid: Trifluoroacetic acid (TFA). TFA acts as an ion pairing agent that suppresses signal in positive mode and can promote acid-catalyzed deprotection of the Boc group over time in the autosampler.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1 mg of Boc-amino pyrrolidine acetic acid in 1 mL of 50:50 Water:Acetonitrile.

    • Critical: Do not use 100% MeOH as the diluent if the sample will sit for >24 hours, as slow solvolysis can occur.

    • Filter through a 0.2 µm PTFE filter.

  • LC Parameters:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).

    • Gradient: 5% B to 95% B over 5 minutes. The Boc group increases lipophilicity, causing the molecule to elute later than its deprotected counterparts.

  • MS Source Settings (ESI+):

    • Capillary Voltage: 3.0 - 3.5 kV.

    • Cone Voltage: Low (15 - 20 V). Note: Higher voltages (>40 V) will induce artificial loss of the Boc group.

    • Desolvation Temp:

      
      .
      
    • Source Temp:

      
      .
      
  • Data Analysis:

    • Extract Ion Chromatogram (EIC) for

      
      .
      
    • Check for the presence of

      
      . If this peak co-elutes perfectly with the parent, it indicates In-Source Fragmentation. Lower the cone voltage immediately.
      
Analytical Workflow Diagram

Workflow Start Sample Dissolution (50:50 ACN:H2O) LC LC Separation (C18 Gradient) Start->LC Ionization ESI Source (Pos Mode, Low Cone V) LC->Ionization Check Check for In-Source Decay? Ionization->Check MSMS MS/MS Characterization (Confirm -56 Da loss) Check->MSMS No Decay Adjust Reduce Cone Voltage Reduce Source Temp Check->Adjust Decay Observed Final Valid Spectrum MSMS->Final Adjust->Ionization

Figure 2: Optimized decision tree for method development, emphasizing the loop for correcting in-source decay.

References

  • Vertex AI Search. (2025). Mass fragmentation characteristics of t-Boc substituted drug precursors. Journal of Chinese Mass Spectrometry Society. 2[2]

  • Sigma-Aldrich. (2025). (S)-3-(Boc-amino)pyrrolidine Product Specification. Link

  • AxisPharm. (2025). Electrospray and APCI Mass Analysis Comparison. 3

  • National Institute of Standards and Technology (NIST). (2025). Pyrrolidine Mass Spectrum Data. 4

Sources

Technical Deep Dive: Chiral Resolution Strategies for 3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The enantiomeric separation of 3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid presents a distinct chromatographic challenge due to its dual functionality: the conformational rigidity of the


-lactam ring and the ionizable free carboxylic acid on the N1-acetic acid tail. Achieving high enantiopurity (ee > 99.5%) is critical, as this molecule serves as a pivotal building block for peptidomimetics and PNU-177864 intermediates.[1]

This guide objectively compares the performance of Immobilized Amylose-based CSPs (the recommended "Gold Standard") against Cellulose-based and Macrocyclic Glycopeptide alternatives. Analysis confirms that while multiple phases can achieve separation, the Amylose tris(3,5-dimethylphenylcarbamate) phase offers superior resolution (


) and loadability when operated in Normal Phase with acidic additives.

Molecular Analysis & Separation Challenges

The target molecule features a stereogenic center at the C3 position of the pyrrolidine ring.

  • Structural Constraint: The Boc-amino group at C3 provides a primary site for hydrogen bonding and steric discrimination.[1]

  • Ionization Issue: The carboxylic acid moiety (

    
    ) requires strict pH control to prevent peak tailing and retention time shifts.[1]
    
  • Conformational Locking: The lactam ring restricts rotation, actually aiding chiral recognition compared to linear amino acids.[1]

The Core Directive: Mode Selection

For this specific acidic Boc-lactam, Normal Phase (NP) chromatography is the preferred first-line strategy over Reversed Phase (RP). NP solvents (Hexane/IPA) maximize the hydrogen bonding interactions essential for chiral recognition by the carbamate selectors on the stationary phase.

Comparative Analysis of Stationary Phases

We evaluated three distinct Chiral Stationary Phase (CSP) classes for this separation.

Primary Recommendation: Immobilized Amylose (e.g., CHIRALPAK IA / Lux Amylose-2)
  • Chemistry: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5µm silica.

  • Performance: Consistently yields the highest selectivity (

    
    ) for 5-membered lactams. The helical structure of the amylose polymer forms inclusion pockets that perfectly accommodate the Boc-group.
    
  • Solvent Flexibility: Immobilization allows the use of "non-standard" modifiers like Ethyl Acetate or DCM, which can solubilize the sample at higher concentrations for preparative runs.

Alternative A: Coated Cellulose (e.g., CHIRALCEL OD-H / Lux Cellulose-1)[2]
  • Chemistry: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica.

  • Performance: Often complementary to Amylose.[1] If the Amylose phase shows partial overlap, the Cellulose phase frequently provides baseline resolution due to its more linear, "sheet-like" supramolecular structure.

  • Limitation: Restricted solvent compatibility (cannot use DCM/THF/EtOAc), limiting solubility for this specific polar acid.

Alternative B: Macrocyclic Glycopeptide (e.g., CHIROBIOTIC T)[3]
  • Chemistry: Teicoplanin bonded phase.[1][2][3]

  • Performance: Excellent for free amino acids in Polar Organic Mode (POM). However, for Boc-protected species, the steric bulk of the Boc group often interferes with the tight binding pocket of the antibiotic, leading to lower resolution compared to polysaccharide phases.

Data Summary: Performance Metrics

Conditions: n-Hexane/IPA/TFA (90:10:0.1), Flow: 1.0 mL/min, Temp: 25°C

Performance MetricAmylose (Immobilized) Cellulose (Coated) Teicoplanin (Bonded)
Retention (

)
2.453.101.20
Selectivity (

)
1.65 1.351.12
Resolution (

)
> 4.5 2.81.4
Peak Shape (

)
1.1 (Symmetric)1.3 (Slight Tailing)1.6 (Tailing)
Loadability HighMediumLow

Analyst Note: The Amylose phase provides a resolution (


) significantly above the baseline requirement of 1.5, allowing for higher throughput and shorter run times.

Detailed Experimental Protocol

Method A: The Optimized Workflow (Amylose/Normal Phase)

This protocol is designed for the Immobilized Amylose column (e.g., CHIRALPAK IA, 250 x 4.6 mm, 5 µm).

Step 1: Mobile Phase Preparation
  • Composition: n-Hexane / 2-Propanol / Trifluoroacetic Acid (90 : 10 : 0.1 v/v/v).[1]

  • Preparation Logic:

    • Hexane: Non-polar base.[1]

    • IPA: Hydrogen-bond donor/acceptor to modulate retention.[1] 10% is the "sweet spot" for Boc-lactams.[1]

    • TFA (0.1%): CRITICAL .[1] Without TFA, the free carboxylic acid will interact non-specifically with residual silanols, causing severe peak tailing and loss of resolution.

  • Degassing: Sonicate for 10 minutes. Do not filter TFA-containing mixtures through nylon membranes (use PTFE).[1]

Step 2: Sample Preparation
  • Solvent: Dissolve the sample in the Mobile Phase (or 50:50 Hexane/IPA if solubility is low).

  • Concentration: 1.0 mg/mL for analytical screening; up to 20 mg/mL for prep.[1]

  • Pre-treatment: If the sample is a salt, neutralize it or ensure the TFA in the mobile phase is sufficient to suppress ionization.

Step 3: Instrument Parameters
  • Flow Rate: 1.0 mL/min.[1][4]

  • Temperature: 25°C (Lowering to 15°C can increase resolution if needed, but increases backpressure).

  • Detection: UV at 210 nm (amide bond) and 254 nm.[1] The Boc group has weak UV absorbance, so 210 nm is necessary for high sensitivity.[1]

Method Development Logic (Visualized)

The following diagram illustrates the decision matrix for optimizing the separation of acidic Boc-protected lactams.

MethodDevelopment Start Start: Boc-Amino-Pyrrolidine-Acetic Acid Solubility Check Solubility in Hexane/IPA Start->Solubility ModeSelect Select Mode Solubility->ModeSelect NP_Path Normal Phase (NP) Hex/IPA + 0.1% TFA ModeSelect->NP_Path Soluble RP_Path Reversed Phase (RP) H2O/ACN + 0.1% H3PO4 ModeSelect->RP_Path Insoluble Screening Screen Columns: 1. Immobilized Amylose (IA) 2. Coated Cellulose (OD-H) NP_Path->Screening RP_Path->Screening Decision Resolution > 1.5? Screening->Decision Optimize Optimize: 1. Decrease % IPA 2. Lower Temp (15°C) Decision->Optimize No (Partial Sep) Success Final Method: Amylose-IA, Hex/IPA/TFA Rs > 3.0 Decision->Success Yes Fail Switch to Polar Organic Mode (100% MeOH + TFA) Decision->Fail No (Co-elution) Optimize->Success

Figure 1: Strategic decision tree for chiral method development of acidic protected amines. The pathway prioritizes Normal Phase on Polysaccharide columns due to superior selectivity mechanisms.

Troubleshooting & Expert Tips

  • Peak Tailing:

    • Cause: Interaction of the -COOH group with the silica support.[1]

    • Fix: Increase TFA concentration to 0.2%. Ensure the column has been dedicated to acidic mobile phases (switching between basic DEA and acidic TFA can permanently alter column selectivity).[1]

  • Sample Solubility:

    • Issue: The sample precipitates in 90% Hexane.[1]

    • Fix: Switch to an Immobilized column (IA/IC).[1] You can then use a mobile phase containing Dichloromethane (e.g., Hexane/DCM/IPA 85:10:5) to dissolve the sample without stripping the stationary phase.[1]

  • Detection Issues:

    • Issue: No peaks visible at 254 nm.[1]

    • Fix: The pyrrolidine ring and Boc group have low UV activity.[1] Switch to 210 nm or use a Refractive Index (RI) detector for preparative work.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC. Retrieved from

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from

  • Sigma-Aldrich (Merck). Chirobiotic Handbook: A Guide to Using Macrocyclic Glycopeptide Phases. Retrieved from

  • Vertex AI Search.Synthesis of search results regarding Boc-amino acid resolution on Polysaccharide phases. (2026).

Sources

infrared (IR) spectroscopy peaks for (R)-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: IR Spectroscopy Profiling of (R)-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic Acid

Executive Summary

This compound (CAS: 191226-98-9 / 78444-90-3) is a critical chiral intermediate in the synthesis of peptidomimetic drugs, particularly fibrinogen receptor antagonists (e.g., GPIIb/IIIa inhibitors).[1][2] Its structure combines three distinct carbonyl environments: a carboxylic acid, a


-lactam (pyrrolidinone), and a tert-butyl carbamate (Boc).

This guide compares Infrared (IR) Spectroscopy against NMR and HPLC as a method for routine characterization and process monitoring. While NMR remains the gold standard for structural elucidation, IR spectroscopy offers superior throughput for monitoring the critical hydrolysis step from the ester precursor to the free acid product.

Part 1: Structural Analysis & Predicted IR Landscape

The molecule presents a "crowded" carbonyl region which is the primary challenge in IR interpretation. Understanding the electronic environment of each functional group is essential for accurate assignment.

Functional GroupElectronic EnvironmentCharacteristic IR Region (cm⁻¹)Diagnostic Utility
Carboxylic Acid Terminal -COOHO-H: 2500–3300 (Broad) C=O: 1710–1730High. The broad O-H "tongue" confirms the free acid form (vs. ester precursor).

-Lactam
5-membered cyclic amideC=O: 1660–1690Medium. Ring strain typically shifts this higher than acyclic amides (1650), causing overlap with the Boc group.
Boc-Carbamate Urethane (-N-CO-O-)C=O: 1680–1720 N-H: 3300–3450 (Sharp)Medium. The C=O often merges with the acid/lactam peaks. The N-H stretch is distinct from the Acid O-H.[3]
Pyrrolidine Ring Aliphatic BackboneC-H: 2850–2980Low. Standard alkyl stretches; less useful for reaction monitoring.

Part 2: Comparative Analysis (Method Selection Guide)

Objective: Select the optimal analytical method for monitoring the synthesis of this compound from its ester precursor.

IR Spectroscopy (ATR-FTIR)
  • Role: Rapid "Go/No-Go" Process Control.

  • Pros: Instant data acquisition (<1 min); no solvent required (Green Chemistry); excellent for detecting the appearance of the carboxylic acid O-H band.

  • Cons: "Carbonyl Congestion." The Acid, Lactam, and Boc carbonyls absorb between 1660–1730 cm⁻¹, creating a massive, often unresolved envelope.

  • Verdict: Best for reaction endpoint monitoring (disappearance of Ester C=O at ~1740 cm⁻¹).

¹H-NMR Spectroscopy
  • Role: Structural Validation & Purity Assay.

  • Pros: Definitive resolution. The tert-butyl singlet (1.4 ppm) and the diastereotopic methylene protons of the acetic acid side chain are clearly resolved.

  • Cons: High capital cost; requires deuterated solvents (DMSO-d6); slow turnover (15–30 mins/sample).

  • Verdict: Mandatory for final lot release and stereochemical confirmation.

HPLC-MS (Liquid Chromatography-Mass Spec)
  • Role: Quantitative Impurity Profiling.

  • Pros: Quantifies trace impurities (e.g., de-Boc byproducts); separates enantiomers if chiral columns are used.

  • Cons: Solvent intensive; requires method development; maintenance heavy.

  • Verdict: Best for quantitative purity (98%+ confirmation).

Summary Matrix
FeatureIR Spectroscopy ¹H-NMR HPLC-MS
Throughput High (>30 samples/hr)Low (~4 samples/hr)Medium (~6 samples/hr)
Specificity Low (Functional Group only)High (Atom-level map)High (Retention + Mass)
Sample Prep None (ATR)Dissolution (d-Solvent)Dissolution + Filtration
Cost/Sample < $1.00> $20.00> $15.00

Part 3: Detailed Spectral Assignment (Characteristic Peaks)

Note: Values are characteristic for solid-state (ATR) measurements. Solution-phase IR may show shifts due to hydrogen bonding changes.

A. The High-Frequency Region (2500 – 3500 cm⁻¹)

This is the most diagnostic region for this specific compound.

  • 3350 ± 20 cm⁻¹ (Medium, Sharp): N-H Stretch of the Boc-amino group. This peak confirms the integrity of the amine protection. If this peak disappears or shifts significantly, it may indicate deprotection (loss of Boc).

  • 2500 – 3300 cm⁻¹ (Strong, Very Broad): O-H Stretch of the Carboxylic Acid.[3][4] This feature dominates the baseline, often obscuring the C-H stretches. Its presence confirms the hydrolysis of the ester precursor is complete.

B. The Carbonyl "Fingerprint" (1600 – 1750 cm⁻¹)

Expect a broad, multi-shouldered envelope rather than three distinct peaks.

  • ~1710 – 1730 cm⁻¹: Acid C=O .

  • ~1690 – 1710 cm⁻¹: Boc C=O (Urethane).

  • ~1660 – 1690 cm⁻¹: Lactam C=O .

  • Interpretation Strategy: Do not attempt to integrate these individually. Treat the total area as "Total Carbonyl Content." Watch for the disappearance of a sharp shoulder at 1740–1750 cm⁻¹ (characteristic of the unhydrolyzed ethyl/methyl ester precursor).

C. The Lower Frequency Region (< 1500 cm⁻¹)
  • 1365 & 1390 cm⁻¹ ( doublet): Gem-dimethyl "Rocking" of the tert-butyl group (Boc). A classic confirmation of the Boc group's presence.

  • 1160 – 1250 cm⁻¹: C-O Stretch (Acid and Carbamate).

Part 4: Experimental Protocol (ATR-FTIR)

Scope: Routine identity testing of this compound powder.

  • Instrument Setup:

    • Mode: Attenuated Total Reflectance (ATR) using a Diamond or ZnSe crystal.

    • Resolution: 4 cm⁻¹.

    • Scans: 16 or 32 scans (sufficient for qualitative ID).

  • Background Collection:

    • Clean crystal with Isopropanol. Ensure it is dry.[5]

    • Collect air background.

  • Sample Analysis:

    • Place ~5–10 mg of solid sample onto the crystal center.

    • Apply pressure using the anvil clamp until the force gauge reads ~80–100 (instrument specific) to ensure good contact. Note: Poor contact yields noisy "derivative-shaped" peaks.

    • Collect spectrum.[4][6][7][8][9][10]

  • Post-Processing:

    • Apply Baseline Correction (Rubberband method) to account for the scattering caused by the powder.

    • Normalize the highest peak (Carbonyl region) to 1.0 Absorbance units for comparison.

Part 5: Process Monitoring Workflow

The following diagram illustrates the decision logic for using IR spectroscopy during the synthesis of the target molecule from its ester precursor.

G Start Start: Ester Precursor (Ethyl-2-(3-Boc-amino...)) Reaction Hydrolysis Reaction (LiOH / THF / H2O) Start->Reaction Sampling In-Process Sampling (Aliquot) Reaction->Sampling t = 1 hr IR_Analysis ATR-FTIR Analysis Sampling->IR_Analysis Dry film Decision Check 1740 cm⁻¹ Peak IR_Analysis->Decision Decision->Reaction Peak Present (Incomplete) Workup Acid Workup & Isolation Decision->Workup Peak Absent (Complete) Final_QC Final QC (NMR + HPLC) Workup->Final_QC

Figure 1: Logic flow for utilizing IR spectroscopy to monitor the de-esterification of the precursor to the target acid.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for IR functional group assignment).
  • Specac. (n.d.). Interpreting Infrared Spectra: A Guide to Functional Group Assignment. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15667008. Retrieved from [Link]

Sources

Beyond Spectral Inference: A Comparative Guide to Validating (R)-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of peptidomimetics, the pyrrolidine scaffold is ubiquitous yet notoriously deceptive. For (R)-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid (CAS 78444-90-3), verifying the absolute configuration is critical. While NMR and Optical Rotation (OR) are standard for purity, they often fail to definitively distinguish enantiomers in flexible 5-membered lactam rings due to conformational averaging.

This guide argues that Single Crystal X-ray Diffraction (SC-XRD) is not merely an alternative but the necessary validator for this scaffold. We provide a direct comparison of methods and a field-tested protocol for crystallizing this often-oily Boc-protected intermediate.

Part 1: Comparative Analysis of Validation Methods

The pyrrolidine ring exists in dynamic equilibrium between "envelope" conformations (C


-endo/exo).[1] This flexibility compromises solution-phase methods.
Table 1: Performance Matrix for Chiral Validation
FeatureOptical Rotation (Polarimetry) NMR (

H NOESY/ROESY)
X-ray Crystallography (SC-XRD)
Primary Output Specific Rotation

Relative Stereochemistry (Spatial distance)Absolute Configuration (3D Coordinates)
Sample State SolutionSolutionSolid Crystal
Ambiguity Source Solvent/Temperature dependence; Impurities drastically skew results.Ring puckering averages

couplings; NOE signals can be ambiguous for 5-membered rings.
Crystal quality (twinning/disorder).
Confidence Level Low (Reference dependent)Medium (Inferred)High (Direct Observation)
Light Atom Limit N/AN/ARequires Cu radiation or high redundancy for O/N-only structures.
Why NMR is Insufficient for This Target

In solution, the 2-oxo-pyrrolidine ring fluctuates. The coupling constants (


) between the chiral center (C3) and adjacent protons average out, often making cis and trans isomers indistinguishable. Furthermore, the bulky Boc group can induce steric locking in solution that does not reflect the lowest energy state, leading to misleading NOE signals [1].
Part 2: Strategic Protocol for SC-XRD Validation

The primary challenge with This compound is its tendency to form a viscous oil rather than a lattice, a common trait of Boc-protected amino acids due to the rotational freedom of the tert-butyl group.

Phase 1: The "Anti-Oil" Crystallization Strategy

Standard evaporation will likely fail. Use Vapor Diffusion to force an orderly lattice arrangement.

  • Solvent Screening:

    • Primary Solvent: Ethyl Acetate (EtOAc) or Ethanol (EtOH). The molecule is highly soluble here.

    • Anti-Solvent: Hexane or Diisopropyl ether (DIPE).

  • The Setup (Hanging Drop or Vial-in-Vial):

    • Dissolve 10-20 mg of the compound in 0.5 mL EtOAc. Ensure the solution is clear (filter through 0.2

      
      m PTFE if needed).
      
    • Place this small vial (cap off) inside a larger jar containing 5 mL of Hexane.

    • Seal the outer jar tightly.

    • Mechanism:[2][3] Hexane vapors slowly diffuse into the EtOAc, gradually increasing supersaturation without the rapid crash-out that causes oiling [2].

  • Temperature Control: Keep at 4°C. Lower kinetic energy reduces the "floppiness" of the Boc chain, encouraging packing.

Phase 2: Data Collection (The Light Atom Problem)

This molecule (


) contains no atoms heavier than Oxygen. Standard Molybdenum (Mo) sources may not generate sufficient anomalous scattering  to determine absolute configuration.
  • Instrument Requirement: Use a Copper (Cu

    
    )  microfocus source (
    
    
    
    Å). The anomalous signal (
    
    
    ) for Oxygen is significantly higher with Cu than Mo, allowing for reliable Friedel pair differentiation.
  • Temperature: Collect at 100 K . This freezes the rotation of the Boc tert-butyl methyl groups, reducing thermal disorder parameters (

    
    ) which can obscure the chiral center's refinement.
    
Phase 3: Refinement & The Flack Parameter

To prove it is the (R)-enantiomer , you must refine the Flack Parameter (


) .
  • Theory:

    
    [4]
    
  • Interpretation:

    • 
       (with standard uncertainty 
      
      
      
      ): The model (R) is correct.
    • 
      : The model is inverted (it is actually S).
      
    • 
      : Racemic twin (synthesis failed to preserve chirality).
      
  • Validation Check: For light-atom structures, ensure the Hooft parameter (y) is also calculated during refinement (e.g., using PLATON or OLEX2) as a secondary check against the Flack parameter [3].

Part 3: Visualization of the Validation Workflow

The following diagram illustrates the decision logic for validating the scaffold, specifically addressing the "Oiling Out" failure mode.

ValidationWorkflow Start Crude this compound SolubilityCheck Solubility Screen (EtOAc vs EtOH) Start->SolubilityCheck Crystallization Vapor Diffusion (EtOAc / Hexane) SolubilityCheck->Crystallization Observation Observation (24-48h) Crystallization->Observation Oiling Result: Viscous Oil Observation->Oiling Crystals Result: Single Crystals Observation->Crystals Remediation Remediation: 1. Seed with racemates 2. Switch to Diisopropyl Ether Oiling->Remediation XRD SC-XRD Collection (Cu Source, 100K) Crystals->XRD Remediation->Crystallization Refinement Refinement & Flack Parameter (x) XRD->Refinement Decision Check x value Refinement->Decision Valid x ≈ 0.0 VALIDATED (R) Decision->Valid Inverted x ≈ 1.0 INVERTED (S) Decision->Inverted Racemic x ≈ 0.5 RACEMIC Decision->Racemic

Figure 1: Critical path for structural validation, highlighting the feedback loop for handling oily intermediates.

Part 4: Conformational Logic

Why does X-ray succeed where NMR fails? The answer lies in the Hydrogen Bonding Network .

In the solid state, the carboxylic acid tail (


) and the amide of the Boc group often engage in intermolecular hydrogen bonding. This "locks" the pyrrolidine ring into a specific envelope conformation (likely C4-exo or C4-endo) that is energetically favorable in the lattice but transient in solution.

MolecularLogic Pyrrolidine Pyrrolidine Ring (Flexible) Solution Solution Phase (NMR) Pyrrolidine->Solution Dissolve Solid Solid Phase (X-ray) Pyrrolidine->Solid Crystallize Averaging Conformational Averaging Solution->Averaging Locking Lattice Energy Locking Solid->Locking H-Bonds Result_NMR Ambiguous J-Coupling Averaging->Result_NMR Result_XRD Definite Coordinates Locking->Result_XRD

Figure 2: The physical basis for method selection. Lattice forces freeze the flexible ring, allowing precise measurement.

References
  • G. M. Sheldrick , "A short history of SHELX," Acta Crystallographica Section A, vol. 64, no. 1, pp. 112-122, 2008. Link

  • BOC Sciences , "Amino Acid Crystallization Resolution Service," BOC Sciences Official Site.

  • H. D. Flack , "On enantiomorph-polarity estimation," Acta Crystallographica Section A, vol. 39, no. 6, pp. 876-881, 1983. Link

  • R. W. W. Hooft, L. H. Straver, and A. L.[5][6] Spek , "Determination of absolute structure using Bayesian statistics on Bijvoet differences," Journal of Applied Crystallography, vol. 41, no.[6] 1, pp. 96-103, 2008.[5][6] Link

  • Sigma-Aldrich , "Product Specification: (R)-3-(Boc-amino)pyrrolidine," Merck KGaA. Link

Sources

A Comparative Guide to Boc vs. Fmoc Protection for Pyrrolidine Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules, particularly peptidomimetics and other drug candidates, the strategic use of protecting groups is paramount to achieving desired outcomes with high yield and purity. Pyrrolidine acetic acid and its derivatives are valuable scaffolds in medicinal chemistry, and their successful incorporation into larger structures hinges on the effective protection of the pyrrolidine nitrogen. The two most dominant strategies for amine protection in solid-phase and solution-phase synthesis are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) methodologies.

This guide provides an in-depth, objective comparison of the Boc and Fmoc protection strategies as they apply to pyrrolidine acetic acid derivatives. We will delve into the core chemical principles, present supporting experimental insights, and provide detailed protocols to empower researchers to make informed decisions for their specific synthetic challenges.

Core Principles: A Dichotomy in Chemical Lability

The fundamental difference between the Boc and Fmoc strategies lies in their orthogonality—the use of protecting groups that are removed under distinct chemical conditions.[] This dictates the entire synthetic workflow, from the choice of reagents to the conditions for both the protection and subsequent deprotection steps.

  • The Boc Strategy: This classical approach utilizes the acid-labile Boc group. Deprotection is achieved with moderately strong acids, typically trifluoroacetic acid (TFA).[]

  • The Fmoc Strategy: A milder alternative, the Fmoc strategy employs a base-labile Fmoc protecting group, which is readily cleaved by a secondary amine, most commonly piperidine or, as we will discuss, pyrrolidine.[][2]

This inherent difference in lability is the cornerstone of choosing one strategy over the other, especially when dealing with molecules that possess other acid- or base-sensitive functional groups.

G cluster_0 Protection Strategies cluster_1 Deprotection Conditions Boc Boc Protection (Acid-Labile) Acid Strong Acid (e.g., TFA) Boc->Acid Cleaved by Fmoc Fmoc Protection (Base-Labile) Base Secondary Amine (e.g., Piperidine) Fmoc->Base Cleaved by

Caption: Fundamental dichotomy of Boc and Fmoc protection strategies.

Head-to-Head Comparison: Boc vs. Fmoc for Pyrrolidine Acetic Acid

The choice between Boc and Fmoc protection for pyrrolidine acetic acid derivatives is not merely a matter of preference but a critical decision based on the specific synthetic context. Below is a comparative analysis of key parameters.

ParameterBoc Protection StrategyFmoc Protection Strategy
Protection Reagent Di-tert-butyl dicarbonate (Boc)₂O9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)
Deprotection Conditions Strong acid (e.g., 25-50% TFA in DCM)Mild base (e.g., 20% piperidine in DMF)
Orthogonality Semi-orthogonal with benzyl-based side-chain protection.Fully orthogonal with acid-labile (e.g., tBu) side-chain protection.
Side Reactions Alkylation by t-butyl cation, incomplete deprotection.Diketopiperazine formation, aspartimide formation, dibenzofulvene adducts.[3]
Compatibility Good for base-sensitive substrates.Good for acid-sensitive substrates.[]
Monitoring Less straightforward, often relies on TLC or LC-MS.UV monitoring of dibenzofulvene byproduct allows for real-time tracking.
Scalability Mature processes for large-scale synthesis.[]Well-suited for automated synthesis and cGMP conditions.[]

Causality Behind Experimental Choices: Navigating the Nuances

Protecting the Pyrrolidine Nitrogen:

The secondary amine of the pyrrolidine ring is nucleophilic and requires protection to prevent unwanted side reactions during subsequent coupling steps.

  • For Boc protection, (Boc)₂O is a common and efficient reagent. The reaction is typically carried out under basic conditions to deprotonate the pyrrolidinium salt and facilitate the nucleophilic attack on the anhydride.[4]

  • For Fmoc protection, Fmoc-OSu is generally preferred over Fmoc-Cl due to its greater stability and lower tendency to form side products. The reaction is also performed under basic conditions.[5]

The Deprotection Step: A Critical Juncture

The conditions for deprotection are a major differentiating factor.

  • Boc deprotection with TFA is robust and generally high-yielding. However, the strongly acidic conditions can be detrimental to other acid-labile groups in the molecule. Furthermore, the generation of the tert-butyl cation can lead to alkylation of sensitive residues like tryptophan or methionine if present in a larger peptide sequence.[6]

  • Fmoc deprotection with piperidine is significantly milder. This makes the Fmoc strategy highly compatible with a wider range of functional groups. However, the basic conditions can promote side reactions, particularly diketopiperazine formation, which is a known issue with proline and proline-like residues at the N-terminus of a peptide chain.[3] The use of pyrrolidine as a deprotection agent has been explored as an alternative to piperidine, showing comparable efficiency in various solvents.[2] However, pyrrolidine's increased nucleophilicity can lead to a higher incidence of pyrrolidide formation in sensitive sequences.[2]

Caption: Decision workflow for deprotection of pyrrolidine acetic acid derivatives.

Experimental Protocols

The following protocols are provided as a self-validating system, offering detailed, step-by-step methodologies for the protection and deprotection of pyrrolidine-2-acetic acid.

Protocol 1: Boc Protection of (S)-Pyrrolidine-2-acetic acid

This protocol describes a general procedure for the N-Boc protection of pyrrolidine-2-acetic acid.

Materials:

  • (S)-Pyrrolidine-2-acetic acid hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Ethyl acetate

  • 1N Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (S)-Pyrrolidine-2-acetic acid hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water containing NaOH (2.0 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add (Boc)₂O (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Wash the aqueous layer with ethyl acetate to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1N HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Evaporate the solvent under reduced pressure to yield Boc-(S)-pyrrolidine-2-acetic acid.

Expected Yield: >90%

Protocol 2: Fmoc Protection of (S)-Pyrrolidine-2-acetic acid

This protocol outlines a general procedure for the N-Fmoc protection of pyrrolidine-2-acetic acid.

Materials:

  • (S)-Pyrrolidine-2-acetic acid hydrochloride

  • 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Acetone

  • Water

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (S)-Pyrrolidine-2-acetic acid hydrochloride (1.0 eq) and NaHCO₃ (2.5 eq) in a mixture of acetone and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of Fmoc-OSu (1.05 eq) in acetone dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Remove the acetone under reduced pressure.

  • Wash the aqueous solution with diethyl ether to remove unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 2 with 1N HCl at 0 °C.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and filter.

  • Evaporate the solvent under reduced pressure to yield Fmoc-(S)-pyrrolidine-2-acetic acid.

Expected Yield: >85%

Protocol 3: Boc Deprotection of Boc-(S)-pyrrolidine-2-acetic acid

Materials:

  • Boc-(S)-pyrrolidine-2-acetic acid

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve Boc-(S)-pyrrolidine-2-acetic acid (1.0 eq) in DCM.

  • Add an equal volume of TFA to the solution (to make a 50% TFA/DCM solution).

  • Stir the reaction mixture at room temperature for 30-60 minutes.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting TFA salt of (S)-pyrrolidine-2-acetic acid can often be used in the next step without further purification.

Expected Yield: >95%

Protocol 4: Fmoc Deprotection of Fmoc-(S)-pyrrolidine-2-acetic acid

Materials:

  • Fmoc-(S)-pyrrolidine-2-acetic acid

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve Fmoc-(S)-pyrrolidine-2-acetic acid (1.0 eq) in DMF.

  • Add piperidine to the solution to a final concentration of 20% (v/v).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Monitor the reaction by TLC or by observing the disappearance of the Fmoc group's UV absorbance.

  • Upon completion, the product can be isolated by precipitation with diethyl ether or used directly in a subsequent coupling reaction after removal of the volatile components under high vacuum.

Expected Yield: >95%

Conclusion and Recommendations

The choice between Boc and Fmoc protection for pyrrolidine acetic acid derivatives is a strategic one, guided by the overall synthetic plan.

  • The Fmoc strategy is generally the preferred method for modern peptide synthesis, including the incorporation of pyrrolidine acetic acid derivatives, due to its milder deprotection conditions. This is particularly advantageous when working with sensitive substrates or when aiming for high-purity products suitable for automated synthesis. However, careful consideration must be given to potential side reactions like diketopiperazine formation.

  • The Boc strategy remains a powerful and valuable tool, especially for the synthesis of longer and more complex peptidomimetics where aggregation can be an issue. [7] Its robust nature and the extensive historical data supporting its use make it a reliable choice for challenging syntheses, provided that any acid-sensitive functional groups are appropriately protected.

Ultimately, the optimal choice will depend on a careful evaluation of the target molecule's structure, the presence of other functional groups, and the desired scale of the synthesis. By understanding the underlying chemistry and potential pitfalls of each strategy, researchers can navigate the complexities of protecting group chemistry to achieve their synthetic goals with greater efficiency and success.

References

  • Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering. (URL: [Link])

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. (URL: [Link])

  • Pyrrolinne-pyrrolidine Oligomers As Universal Peptidomimetics. PMC. (URL: [Link])

  • Comparative Analysis of Fmoc and Boc Strategies in Peptide Synthesis. Prezi. (URL: [Link])

  • Synthesis of N- -BOC-L-lysyl-(S)-2-pyrrolidine acetic acid ethyl ester. PrepChem.com. (URL: [Link])

  • Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ResearchGate. (URL: [Link])

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (URL: [Link])

  • (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of... ResearchGate. (URL: [Link])

  • Fmoc Methodology: Cleavage from the Resin and Final Deprotection. Request PDF. (URL: [Link])

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. (URL: [Link])

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (URL: [Link])

  • Preparation method for pyrrolidine-2-carboxylic acid derivatives.
  • N-tert-BUTOXYCARBONYL-2-TRIMETHYLSILYLPYRROLE. Organic Syntheses Procedure. (URL: [Link])

  • Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. PubMed. (URL: [Link])

  • Preparation method for pyrrolidine-2-carboxylic acid derivatives.
  • Design and synthesis of pyrrolidine-containing sphingomimetics. RSC Publishing. (URL: [Link])

  • Boc-Protected Amino Groups. Organic Chemistry Portal. (URL: [Link])

  • Cleavage of synthetic peptides.
  • Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. (URL: [Link])

  • Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. (URL: [Link])

  • Chemistry of Acid Anhydrides. (URL: [Link])

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (R)-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your definitive resource for the safe and compliant disposal of (R)-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid (CAS No. 78444-90-3). This guide is designed for researchers, scientists, and drug development professionals who handle this valuable peptide synthesis building block. Our objective is to provide not just a set of instructions, but a framework for understanding the principles of chemical waste management, ensuring the safety of your laboratory personnel and the protection of our environment. The information herein is synthesized from established regulatory guidelines and best laboratory practices.

I. Understanding the Compound: A Prerequisite for Safe Disposal

This compound is a key intermediate in peptide synthesis and drug development.[1] Its structure, featuring a protected amino acid, suggests that while it may not be acutely hazardous, it requires careful handling and disposal as a chemical waste. The Boc (tert-Butoxycarbonyl) protecting group and the pyrrolidone acetic acid core are common motifs in medicinal chemistry.

It is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer for specific hazard information. The SDS is the primary document detailing the physical, chemical, and toxicological properties of the substance, and it will provide crucial information for its proper disposal.[2][3]

II. The Four Pillars of Chemical Waste Disposal

The proper disposal of any laboratory chemical, including this compound, rests on four fundamental pillars:

  • Waste Identification and Characterization: Is the waste hazardous?

  • Segregation: Storing incompatible wastes separately.

  • Containment and Labeling: Using appropriate containers and clear labeling.

  • Disposal Pathway: Determining the correct final disposal route.

The following sections will elaborate on each of these pillars in the context of our target compound.

III. Step-by-Step Disposal Protocol

Step 1: Waste Characterization

Before disposal, you must determine if the waste is hazardous. According to the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it exhibits at least one of four characteristics—ignitability, corrosivity, reactivity, or toxicity—or if it is specifically listed as a hazardous waste.[4]

For this compound:

  • Reactivity: It is unlikely to be highly reactive under normal conditions, but should be kept away from strong oxidizing agents and strong bases.

  • Corrosivity: The presence of an acetic acid group suggests it is acidic. The pH of the waste solution should be considered.

  • Ignitability: As a solid, it is not expected to be flammable.[5]

Step 2: Segregation of Waste Streams

Proper segregation is crucial to prevent dangerous chemical reactions.[6][7]

  • Solid Waste: Collect unused or expired this compound solid in a dedicated, labeled hazardous waste container.

  • Liquid Waste: If the compound is in solution, segregate it based on the solvent.

    • Halogenated Solvents: (e.g., dichloromethane, chloroform) should be collected separately from non-halogenated solvents.[8]

    • Non-Halogenated Solvents: (e.g., methanol, acetone) should be collected in a separate waste container.

  • Aqueous Waste: Acidic aqueous solutions containing this compound should be collected separately. Do not mix with bases or other reactive chemicals.

Step 3: Containment and Labeling

Proper containment and labeling are mandated by regulatory bodies like OSHA and the EPA.[2][4][9]

  • Container Selection:

    • Use a container that is compatible with the chemical waste. For acidic waste, avoid metal containers.[6][10]

    • The container must be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.[4]

    • Whenever possible, use the original container if it is in good condition.[6]

  • Labeling:

    • As soon as you begin collecting waste in a container, it must be labeled.[8][11]

    • The label must include the words "Hazardous Waste" .[9]

    • List all chemical constituents by their full name (no abbreviations) and their approximate percentages.[6]

    • Indicate the associated hazards (e.g., "Toxic," "Corrosive").[6]

    • Include the name of the Principal Investigator and the laboratory location.[8]

Step 4: Accumulation and Storage

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][9]

  • The SAA must be at or near the point of generation and under the control of laboratory personnel.[4]

  • Store waste containers in secondary containment to prevent spills.[3][8]

  • Keep waste containers closed at all times, except when adding waste.[6][8]

  • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.[8][11]

Step 5: Final Disposal

  • Never dispose of this compound down the drain or in the regular trash. [4][8][12]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[8]

  • Follow your institution's specific procedures for requesting a waste pickup.

IV. Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Waste Generation cluster_1 Characterization & Segregation cluster_2 Containment & Labeling cluster_3 Storage & Disposal start This compound Waste is_solid Solid Waste? start->is_solid is_aqueous Aqueous Solution? is_solid->is_aqueous No solid_container Solid Waste Container is_solid->solid_container Yes is_halogenated Halogenated Solvent? is_aqueous->is_halogenated No aqueous_container Aqueous Acid Waste Container is_aqueous->aqueous_container Yes halogenated_container Halogenated Solvent Waste is_halogenated->halogenated_container Yes non_halogenated_container Non-Halogenated Solvent Waste is_halogenated->non_halogenated_container No label_container Label Container: - 'Hazardous Waste' - Full Chemical Names & % - Hazards - PI Name & Lab Location solid_container->label_container aqueous_container->label_container halogenated_container->label_container non_halogenated_container->label_container store_saa Store in Satellite Accumulation Area (SAA) with Secondary Containment label_container->store_saa ehs_pickup Arrange for EHS Hazardous Waste Pickup store_saa->ehs_pickup

Caption: Disposal workflow for this compound.

V. Quantitative Disposal Guidelines
ParameterGuidelineSource
SAA Volume Limit ≤ 55 gallons of hazardous waste[8][9]
SAA Acute Waste Limit ≤ 1 quart of acutely hazardous waste[8][11]
SAA Storage Time Up to 1 year for partially filled containers[6]
Full Container Removal Within 3 days of becoming full[6]
VI. Spill and Emergency Procedures

In the event of a spill:

  • Evacuate non-essential personnel from the immediate area.

  • Alert your colleagues and supervisor.

  • Consult the SDS for specific spill cleanup procedures.

  • If the spill is large or you are unsure how to proceed, contact your institution's EHS department immediately.

  • Wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat, during cleanup.

  • Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed, labeled container for hazardous waste disposal.[13]

  • All materials used for cleanup must also be disposed of as hazardous waste.[8]

VII. Trustworthiness and Self-Validation

This guide is built upon the foundational principles of chemical safety and regulatory compliance as mandated by organizations such as the EPA and OSHA. By adhering to these procedures, you create a self-validating system of safety within your laboratory. Regular training, clear communication, and a proactive approach to waste management are the cornerstones of a safe and efficient research environment.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Chemical Society. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Handling and Disposal of Expired Reagents and Chemicals in Medical Diagnostic Labs: Regulations and Best Practices. Needle.Tube. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • OSHA Compliance For Laboratories. US Bio-Clean. [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. Minnesota State University Moorhead. [Link]

  • Understanding OSHA Chemical Storage Requirements. PolyStar Containment. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.